molecular formula C13H24O6 B11934301 THP-PEG2-methyl propionate

THP-PEG2-methyl propionate

Número de catálogo: B11934301
Peso molecular: 276.33 g/mol
Clave InChI: MPIMGVLNNONIEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THP-PEG2-methyl propionate is a useful research compound. Its molecular formula is C13H24O6 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C13H24O6

Peso molecular

276.33 g/mol

Nombre IUPAC

methyl 3-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H24O6/c1-15-12(14)5-7-16-8-9-17-10-11-19-13-4-2-3-6-18-13/h13H,2-11H2,1H3

Clave InChI

MPIMGVLNNONIEP-UHFFFAOYSA-N

SMILES canónico

COC(=O)CCOCCOCCOC1CCCCO1

Origen del producto

United States

Foundational & Exploratory

The Strategic Role of THP-PEG2-Methyl Propionate in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

The linker itself is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the specific role of THP-PEG2-methyl propionate (B1217596), a commercially available building block used as a linker in the synthesis of PROTACs.

Chemical Structure of THP-PEG2-Methyl Propionate

This compound is a bifunctional linker characterized by a short polyethylene (B3416737) glycol (PEG) chain. The "THP" (tetrahydropyran) group serves as a protecting group for a hydroxyl functionality, while the "PEG2" indicates a two-unit ethylene (B1197577) glycol chain, and the "methyl propionate" is an ester group at the other terminus. The structure provides two points for covalent attachment to the POI ligand and the E3 ligase ligand during PROTAC synthesis.

The Role of the PEG Linker in PROTACs

The linker is far more than a passive spacer; it actively contributes to the biological activity of the PROTAC.[1][6] Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures due to their favorable physicochemical properties.[7][8]

Physicochemical Properties

The inclusion of a PEG linker, such as the one derived from this compound, imparts several beneficial properties to the PROTAC molecule:

  • Solubility : PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often lipophilic PROTAC molecule. This is crucial for administration and bioavailability.[5][9][10] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments.

  • Cell Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1][3][7] However, the optimal length of the PEG chain is crucial, as excessively long chains can decrease cellular uptake.

  • Flexibility : Short PEG linkers provide a degree of conformational flexibility, which can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the likelihood of forming a productive ternary complex.[2]

Impact on Ternary Complex Formation

The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[5] A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing complex formation. Conversely, an overly long linker might result in an unstable or unproductive complex where the necessary proximity for efficient ubiquitin transfer is not achieved.[2] The PEG2 unit in this compound offers a defined and relatively short spacer to facilitate optimal ternary complex geometry.

Quantitative Data on PROTAC Performance

While no specific quantitative data for PROTACs incorporating the exact this compound linker is publicly available in peer-reviewed literature, the performance of such a PROTAC would be evaluated using standard metrics. The following table summarizes these key parameters and the expected influence of a short PEG linker.

ParameterDescriptionExpected Influence of a this compound Linker
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.The optimal length of the PEG2 linker is expected to contribute to a potent (low nanomolar) DC50 value by facilitating efficient ternary complex formation.
Dmax The maximum percentage of target protein degradation that can be achieved.A well-designed PROTAC with an appropriate linker should achieve a high Dmax, indicating near-complete degradation of the target protein.
Cell Permeability The ability of the PROTAC to cross the cell membrane and reach its intracellular target.The short PEG chain is anticipated to strike a balance between improving solubility and maintaining sufficient lipophilicity for cell permeability.[1][3][7]
Solubility The ability of the PROTAC to dissolve in aqueous solutions.The PEG component is expected to enhance the overall solubility of the PROTAC molecule.[5][9][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC utilizing a linker like this compound and for the evaluation of its degradation efficacy.

General Synthesis Protocol for a PROTAC with a PEG Linker

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation using a bifunctional linker. The following is a representative protocol.

Materials:

  • POI ligand with a suitable functional group for conjugation (e.g., an amine or a carboxylic acid)

  • E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) with a compatible functional group

  • This compound (or a deprotected and activated form)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for deprotection of the THP group (e.g., mild acid)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Methodology:

  • Linker Activation:

    • If necessary, the THP protecting group on the linker is removed under mild acidic conditions to reveal a primary alcohol.

    • The methyl propionate ester can be hydrolyzed to a carboxylic acid using a suitable base (e.g., LiOH) if an amide bond is to be formed at this end.

    • The revealed functional groups (alcohol or carboxylic acid) are then activated for coupling. For example, a carboxylic acid can be converted to an active ester.

  • First Coupling Reaction:

    • The activated linker is reacted with either the POI ligand or the E3 ligase ligand in an anhydrous solvent.

    • A base such as DIPEA is typically added to neutralize any acid formed during the reaction.

    • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the product is purified by column chromatography.

  • Second Coupling Reaction:

    • The remaining functional group on the linker-ligand conjugate is deprotected and/or activated.

    • The second ligand (either the POI or E3 ligase ligand) is then coupled to the linker-ligand conjugate using appropriate coupling reagents.

    • The reaction is again monitored and the final PROTAC product is purified, typically by preparative HPLC to ensure high purity.

  • Characterization:

    • The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Evaluating PROTAC-Mediated Degradation by Western Blot

Western blotting is a standard method to quantify the degradation of a target protein following treatment with a PROTAC. This allows for the determination of the DC50 and Dmax values.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (typically in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and clarify by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the POI, followed by incubation with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[11]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase PROTAC->E3 Recruits POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Transfer Proteasome 26S Proteasome POI_ub->Proteasome Recognition & Degradation Degraded Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow Workflow for Determining PROTAC Efficacy start Start: PROTAC Synthesis and Characterization cell_culture Cell Culture: Seed cells expressing the protein of interest start->cell_culture treatment Treatment: Incubate cells with a serial dilution of the PROTAC cell_culture->treatment lysis Cell Lysis: Extract total protein from treated cells treatment->lysis quantification Protein Quantification: Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE: Separate proteins by molecular weight quantification->sds_page western_blot Western Blot: Transfer proteins to a membrane and probe with antibodies sds_page->western_blot detection Detection: Visualize protein bands (e.g., chemiluminescence) western_blot->detection analysis Data Analysis: Quantify band intensities and normalize to a loading control detection->analysis end End: Determine DC50 and Dmax from dose-response curve analysis->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

THP-PEG2-methyl propionate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of a Versatile PROTAC Linker

Introduction

THP-PEG2-methyl propionate (B1217596) is a heterobifunctional chemical linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for THP-PEG2-methyl propionate, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The name "this compound" delineates its three primary structural components: a tetrahydropyran (B127337) (THP) protecting group, a polyethylene (B3416737) glycol (PEG) linker with two repeating ethylene (B1197577) glycol units, and a methyl propionate ester. The most plausible chemical structure is methyl 3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)propanoate .

The THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions to reveal a terminal alcohol. This alcohol can then be further functionalized, for instance, by coupling to a ligand for an E3 ubiquitin ligase. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2] The methyl propionate end provides a reactive handle for conjugation, typically through amide bond formation after hydrolysis of the ester to a carboxylic acid, to a ligand targeting a protein of interest.

Physicochemical Data
PropertyValueSource/Comment
Molecular Formula C13H24O6Calculated
Molecular Weight 276.33 g/mol [3]
Appearance Likely a colorless to pale yellow liquid or oilInferred from properties of similar PEG compounds.
Solubility Expected to be soluble in water and common organic solvents like dichloromethane, methanol, and DMSO.The PEG chain enhances water solubility.
Boiling Point Not available---
Melting Point Not available---
Storage Store at room temperature in a dry, well-ventilated place.[3]

Experimental Protocols

A specific, validated synthesis protocol for this compound is not publicly available. However, a plausible multi-step synthetic route can be devised based on established principles of organic chemistry, including ether synthesis, esterification, and the use of protecting groups.

Plausible Synthetic Route

The synthesis can be envisioned to proceed in three main stages:

  • Monoprotection of Diethylene Glycol: Diethylene glycol is reacted with dihydropyran (DHP) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), to afford the mono-THP protected diethylene glycol. This reaction takes advantage of the statistical probability of reacting only one of the two hydroxyl groups.

  • Williamson Ether Synthesis: The resulting alcohol is then deprotonated with a base, such as sodium hydride (NaH), and reacted with methyl 3-bromopropionate via a Williamson ether synthesis to form the ether linkage.

  • Purification: The final product is purified using standard techniques such as flash column chromatography.

dot

plausible_synthesis cluster_step1 Step 1: Monoprotection cluster_step2 Step 2: Williamson Ether Synthesis DEG Diethylene Glycol monoTHP_DEG Mono-THP protected diethylene glycol DEG->monoTHP_DEG DHP Dihydropyran DHP->monoTHP_DEG MeBrProp Methyl 3-bromopropionate NaH NaH PPTS PPTS (cat.) PPTS->monoTHP_DEG alkoxide Alkoxide intermediate monoTHP_DEG->alkoxide 1. NaH final_product This compound alkoxide->final_product 2. Methyl 3-bromopropionate purification Flash Chromatography final_product->purification Purification

Caption: Plausible synthetic workflow for this compound.

Role in PROTAC Design and Signaling Pathways

This compound itself is not directly involved in modulating signaling pathways. Its function is to act as a linker that connects a warhead (a ligand for the protein of interest) to an E3 ligase ligand. The resulting PROTAC molecule then orchestrates the ubiquitination and subsequent degradation of the target protein.

The logical relationship of a PROTAC's mechanism of action is depicted below. The PROTAC, containing the linker derived from this compound, facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

dot

protac_moa PROTAC PROTAC (containing THP-PEG2 linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

Caption: Mechanism of action of a PROTAC utilizing a chemical linker.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its structure is designed to offer a balance of hydrophilicity and reactive handles for conjugation, which are critical for the development of effective protein degraders. While detailed experimental data for this specific molecule is limited, its properties and synthesis can be reasonably inferred from the well-established chemistry of its components. This guide provides a foundational understanding for researchers and drug developers looking to incorporate this versatile linker into their PROTAC design and synthesis workflows.

References

The Pivotal Role of PEG Linkers in PROTAC Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome. The linker, a seemingly simple component connecting the POI-binding and E3-binding ligands, is a critical determinant of a PROTAC's success. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique physicochemical properties that significantly influence a PROTAC's efficacy and drug-like characteristics.[1] This guide provides a comprehensive technical overview of the function of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

The Multifaceted Function of PEG Linkers in PROTACs

PEG linkers are more than inert spacers; they actively contribute to the overall performance of a PROTAC by influencing several key parameters:

  • Enhanced Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1] PEG linkers, being composed of repeating hydrophilic ethylene (B1197577) glycol units, significantly improve the solubility of PROTACs.[2][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interaction with aqueous environments.[1] This improved solubility is crucial for both in vitro handling and in vivo administration.

  • Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[1] PEG chains can adopt folded conformations, which may shield the PROTAC's polar surface area, creating a more compact and less polar structure that is more conducive to crossing the cell membrane.[1] However, excessive PEGylation can lead to a decrease in permeability, necessitating an empirical optimization of the PEG linker length for each PROTAC system.[1]

  • Optimization of Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] The length and flexibility of the PEG linker are paramount in achieving the optimal orientation and proximity of these two proteins.[2] A linker that is too short may introduce steric hindrance, preventing complex formation, while an overly long linker can result in an entropic penalty upon binding and may not effectively bring the two proteins together.[4][5] The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a productive ternary complex geometry.[4]

  • Influence on Pharmacokinetics: The pharmacokinetic profile of a PROTAC is significantly impacted by its linker. The hydrophilicity imparted by PEG linkers can reduce renal clearance and minimize non-specific interactions, thereby improving the PROTAC's in vivo exposure and half-life.[6][]

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key PROTAC performance metrics.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092
A synthesized comparison of a series of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating that a PEG5 linker provides the optimal degradation potency (lower DC50) and efficacy (higher Dmax) for this particular system.[2]
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation observed-
Alkyl/Ether21 3 96%
Alkyl/Ether2929276%
Degradation potency of TBK1-targeting PROTACs, where a 21-atom linker showed the highest potency.[8][9]
PROTAC LinkerPAMPA Permeability (10⁻⁶ cm/s)
Alkyl Linker0.002
1-unit PEG Linker0.005
A study demonstrating that a short PEG linker can improve the permeability of a PROTAC compared to an alkyl linker of similar length.[10]

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Design and Evaluation

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design/Selection (POI & E3) Target_Selection->Ligand_Design Linker_Design PEG Linker Design (Varying Lengths) Ligand_Design->Linker_Design Synthesis PROTAC Synthesis & Purification Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Degradation_Assay->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Permeability) Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Linker_Design Iterative Optimization Lead_Candidate Lead PROTAC Candidate SAR->Lead_Candidate

Caption: A workflow diagram outlining the key stages in the design and evaluation of PROTACs.

Experimental Protocols

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formed between the POI, PROTAC, and E3 ligase.

Methodology:

  • Immobilization:

    • Immobilize a biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip. This oriented immobilization ensures the PROTAC and POI binding sites are accessible.[11]

  • Binary Interaction Analysis:

    • To determine the binding affinity (KD) of the PROTAC for the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response.[11]

    • Separately, determine the KD of the PROTAC for the POI in solution using a suitable assay format (e.g., immobilizing the POI).

  • Ternary Complex Analysis:

    • Prepare a series of samples containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface.[11] The resulting binding response will be indicative of ternary complex formation.

    • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the ternary complex.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (alpha, α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation.[10] An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the affinity for the E3 ligase, which is a desirable characteristic for potent degraders.[11]

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following purified components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

      • E1 activating enzyme (e.g., 50-100 nM)

      • E2 conjugating enzyme (specific to the chosen E3 ligase, e.g., 200-500 nM)

      • E3 ubiquitin ligase (e.g., 100-200 nM)

      • Protein of Interest (POI) (e.g., 200-500 nM)

      • Ubiquitin (e.g., 5-10 µM)

      • ATP (e.g., 2-5 mM)

      • PROTAC at various concentrations (e.g., from low nM to high µM) or a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination cascade to proceed.[12][13]

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.[13]

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated POI should be observed in the presence of a functional PROTAC.

    • To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.[12]

Cellular Protein Degradation Assay: Western Blot

Objective: To quantify the extent of POI degradation in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for differences in protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be determined.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. A thorough understanding and empirical evaluation of the impact of PEG linker length and composition are critical for the successful development of novel protein-degrading therapeutics.

References

An In-depth Technical Guide to THP-PEG2-Methyl Propionate Linkers: Mechanism of Action and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The THP-PEG2-methyl propionate (B1217596) linker is a specialized chemical entity increasingly utilized in the development of targeted therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, focusing on the acid-labile nature of the tetrahydropyranyl (THP) group, the role of the polyethylene (B3416737) glycol (PEG) spacer, and the function of the methyl propionate moiety. Detailed experimental protocols for synthesis, conjugation, and stability assessment are provided, alongside quantitative data on cleavage kinetics. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and experimental workflows, offering a complete resource for researchers in the field.

Introduction

Targeted drug delivery and protein degradation strategies have revolutionized modern medicine. At the heart of many of these advanced therapies lies the linker, a critical component that connects a targeting moiety to a payload, such as a small molecule drug or a protein degrader. The THP-PEG2-methyl propionate linker has emerged as a valuable tool in this context, offering a unique combination of properties that allow for controlled release and improved pharmacokinetic profiles. This guide will delve into the core aspects of this linker, providing the necessary technical details for its effective implementation in research and development.

Core Components and Their Functions

The this compound linker is a heterobifunctional molecule comprised of three key components:

  • Tetrahydropyranyl (THP) Group: This is an acid-labile protecting group for alcohols. It forms a THP ether linkage that is stable under neutral or basic conditions (e.g., in the bloodstream, pH ~7.4) but is readily cleaved under acidic conditions.[1][2] This pH-dependent instability is the cornerstone of its mechanism of action, enabling the release of a conjugated molecule in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[2]

  • Polyethylene Glycol (PEG) Spacer: The "PEG2" component refers to a short chain of two ethylene (B1197577) glycol units. PEGylation is a well-established strategy in drug delivery to enhance the solubility and stability of molecules.[3][4] The PEG spacer in this linker improves its aqueous solubility, reduces aggregation, and can favorably modulate the pharmacokinetic properties of the entire conjugate, often leading to a longer circulation half-life.[5][6]

  • Methyl Propionate Moiety: The methyl propionate group serves as a versatile handle for conjugation. The ester functionality can be hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule, or it can be used directly in other conjugation chemistries. This part of the linker provides a stable attachment point for the payload or targeting ligand.

Mechanism of Action: Acid-Mediated Cleavage

The primary mechanism of action for the this compound linker is the acid-catalyzed hydrolysis of the THP ether bond. This process is initiated by the protonation of the oxygen atom in the tetrahydropyran (B127337) ring under acidic conditions. This protonation makes the anomeric carbon of the THP group highly electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the ether bond releases the alcohol (the previously protected molecule) and 5-hydroxypentanal.[1][7]

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

"ADC_in_Circulation" [label="ADC at Physiological pH (7.4)\nLinker Stable", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Internalization" [label="Receptor-Mediated\nEndocytosis"]; "Endosome_Lysosome" [label="Acidic Environment\n(pH 4.5-6.5)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cleavage" [label="Acid-Catalyzed\nHydrolysis of THP Ether"]; "Drug_Release" [label="Active Drug Released\nInside Target Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"ADC_in_Circulation" -> "Internalization" [label="Targeting"]; "Internalization" -> "Endosome_Lysosome" [label="Trafficking"]; "Endosome_Lysosome" -> "Cleavage" [label="Protonation"]; "Cleavage" -> "Drug_Release" [label="Payload Liberation"]; } caption: "Cellular uptake and acid-triggered cleavage of a THP-linked ADC."

The rate of this cleavage is highly dependent on the pH of the environment. At the neutral pH of blood (pH 7.4), the hydrolysis of the THP ether is extremely slow, ensuring the stability of the conjugate in circulation and minimizing off-target toxicity.[8] However, upon internalization into the acidic endosomes and lysosomes of target cells, the rate of cleavage increases significantly, leading to the controlled release of the payload where it is intended to act.[2]

Quantitative Data

The stability and cleavage kinetics of the THP linker are critical parameters for its application in drug delivery. The following table summarizes representative data on the pH-dependent stability of THP ethers.

pHConditionHalf-life (t1/2)Reference
7.4Human Plasma> 7 days[9]
5.5Acetate Buffer~1.5 - 7 hours[8][10]
4.5Acetate Buffer< 1 hour[9]

Note: The exact cleavage kinetics can be influenced by the specific molecular context of the THP ether.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the linker.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

"Start" [label="Di(ethylene glycol)\n+ Methyl Acrylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step1" [label="Michael Addition\n(Base Catalyst)"]; "Intermediate" [label="Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate"]; "Step2" [label="THP Protection\n(Dihydropyran, Acid Catalyst)"]; "Product" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; } caption: "Synthetic workflow for this compound."

Materials:

Procedure:

  • Synthesis of Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate:

    • Dissolve di(ethylene glycol) in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Slowly add methyl acrylate to the solution at room temperature.

    • Stir the reaction mixture overnight.

    • Neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the intermediate alcohol.

  • THP Protection:

    • Dissolve the intermediate alcohol in anhydrous DCM.

    • Add 3,4-dihydro-2H-pyran and a catalytic amount of PPTS.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by silica gel column chromatography.

Characterization:

  • ¹H NMR: The structure of the final product should be confirmed by ¹H NMR spectroscopy. Expected signals include those for the THP group, the PEG chain, and the methyl propionate moiety.

  • LC-MS: The purity and molecular weight of the linker can be confirmed by liquid chromatography-mass spectrometry.

Protocol for In Vitro Cleavage Assay

This protocol outlines a method to determine the pH-dependent cleavage rate of the THP linker.

dot graph "Cleavage_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];

"Start" [label="Incubate THP-linked conjugate\nat different pH values (e.g., 7.4, 5.5)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Timepoints" [label="Collect aliquots at\nvarious time points"]; "Quench" [label="Quench reaction\n(e.g., neutralize pH)"]; "Analysis" [label="Analyze by LC-MS to quantify\nintact conjugate and released payload"]; "Data" [label="Plot concentration vs. time\nto determine cleavage rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Timepoints"; "Timepoints" -> "Quench"; "Quench" -> "Analysis"; "Analysis" -> "Data"; } caption: "Experimental workflow for in vitro cleavage assay."

Materials:

  • THP-linked conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Acetate buffer, pH 4.5

  • LC-MS system

Procedure:

  • Prepare stock solutions of the THP-linked conjugate.

  • Incubate the conjugate at a final concentration of 10-100 µM in the different pH buffers at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a buffer that brings the pH to a neutral or basic level where the linker is stable.

  • Analyze the samples by LC-MS to quantify the remaining intact conjugate and the amount of released payload.

  • Plot the concentration of the intact conjugate versus time for each pH condition to determine the cleavage half-life.

Conclusion

The this compound linker offers a powerful and versatile platform for the development of targeted therapies. Its well-defined mechanism of acid-catalyzed cleavage allows for controlled payload release in the desired physiological environment, while the PEG component enhances its drug-like properties. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to incorporate this linker into their drug delivery systems and protein degradation platforms. A thorough understanding of its synthesis, characterization, and stability is paramount to its successful application in the advancement of next-generation therapeutics.

References

An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable" by traditional inhibitors.[1][2] At the heart of the most advanced TPD approach, Proteolysis-Targeting Chimeras (PROTACs), lies the bifunctional linker.[1][3][4][5] This critical component bridges a target protein-binding ligand ("warhead") and an E3 ubiquitin ligase-recruiting ligand ("anchor"), orchestrating the formation of a ternary complex that ultimately leads to the selective degradation of the target protein.[1][6][7] Unlike conventional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[8]

This technical guide provides an in-depth exploration of bifunctional linkers, detailing their mechanism of action, diverse chemical modalities, and the experimental protocols crucial for their design and evaluation. Furthermore, it presents a summary of quantitative data to aid researchers in the rational design of next-generation protein degraders.

The Catalytic Mechanism of PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[9][10] The process is initiated by the bifunctional nature of the PROTAC molecule, which simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.[7][11] This proximity induces the formation of a key ternary complex (POI-PROTAC-E3 ligase).[7][12][13] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[9][10] The PROTAC molecule is then released to engage another POI and E3 ligase, continuing its catalytic cycle.[7]

PROTAC_Mechanism cluster_cycle PROTAC Catalytic Cycle PROTAC PROTAC Binary1 PROTAC-POI Binary Complex PROTAC->Binary1 Binds Binary2 PROTAC-E3 Binary Complex PROTAC->Binary2 Binds POI Protein of Interest (POI) POI->Binary1 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Binary2 E3->Ternary Recruits Binary1->Ternary Binary2->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1-E2 cascade) Ub->Ternary Ub_POI->PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components and the Crucial Role of the Linker

A PROTAC molecule is comprised of three distinct components:

  • Warhead: A ligand that binds to the protein of interest (POI).[2]

  • Anchor: A ligand that recruits an E3 ubiquitin ligase.[2]

  • Linker: The chemical moiety that connects the warhead and the anchor.[1][2]

The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy and selectivity.[1][4][14] An optimal linker facilitates the formation of a stable and productive ternary complex by ensuring the correct proximity and orientation of the POI and the E3 ligase.[7] If the linker is too short, steric hindrance may prevent the formation of the ternary complex.[4] Conversely, an excessively long linker might lead to unproductive binding or a "hook effect," where the formation of binary complexes is favored over the ternary complex.[7][15] The chemical nature of the linker also significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][7]

Types of Bifunctional Linkers

The design of bifunctional linkers has evolved from simple aliphatic chains to more sophisticated structures aimed at optimizing the properties of the resulting PROTAC. The most common types of linkers include:

  • Alkyl Chains: These are the simplest linkers, consisting of a series of methylene (B1212753) units. They offer synthetic tractability and flexibility.[4][]

  • Polyethylene Glycol (PEG) Linkers: The inclusion of ethylene (B1197577) glycol units enhances the hydrophilicity and solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[4][][17]

  • "Click Chemistry" Linkers: The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring within the linker offers a highly efficient and versatile method for PROTAC synthesis.[4][17] This approach is tolerant of a wide range of functional groups, facilitating the rapid generation of PROTAC libraries.[18]

  • Rigid and Conformationally Restricted Linkers: Incorporating cyclic structures such as piperidine (B6355638) or benzene (B151609) rings can reduce the conformational flexibility of the linker.[4][19] This can lead to a more defined orientation of the bound proteins within the ternary complex, potentially enhancing cooperativity and degradation efficiency.

Linker_Types cluster_linkers Types of Bifunctional Linkers Linkers Bifunctional Linkers Alkyl Alkyl Chains (e.g., -(CH2)n-) Linkers->Alkyl Flexible PEG PEG Linkers (e.g., -(CH2CH2O)n-) Linkers->PEG Hydrophilic Click "Click Chemistry" Linkers (e.g., Triazole) Linkers->Click Synthetically Versatile Rigid Rigid/Constrained Linkers (e.g., Piperidine, Benzene) Linkers->Rigid Conformationally Restricted

Figure 2: Common classes of bifunctional linkers used in PROTAC design.

Experimental Protocols for PROTAC Development and Evaluation

The development of a successful PROTAC requires a multi-step experimental workflow to synthesize and characterize the molecule's activity.

Synthesis of Bifunctional Linkers and PROTACs

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the warhead, anchor, and a bifunctional linker, followed by their sequential coupling.[17]

a. Amide Bond Formation: This is a common strategy for connecting the different components.[17]

  • Reagents and Materials:

    • Carboxylic acid-functionalized component (warhead or anchor) (1.0 eq)

    • Amine-functionalized component (linker or other half of PROTAC) (1.1 eq)

    • Peptide coupling reagent (e.g., HATU) (1.2 eq)

    • Organic base (e.g., DIPEA) (3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component in the anhydrous solvent under a nitrogen atmosphere.

    • Add the coupling reagent and the organic base, and stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized component to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress using LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.[17]

b. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": This highly efficient reaction is often used for the final ligation step.[17]

  • Reagents and Materials:

    • Alkyne-functionalized component (1.0 eq)

    • Azide-functionalized component (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent system (e.g., t-BuOH/H₂O or DMF)

  • Procedure:

    • Dissolve the alkyne and azide (B81097) components in the chosen solvent system.

    • Prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution to generate the active Cu(I) catalyst in situ.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product.[17]

Evaluation of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.[12][13]

  • Fluorescence Polarization (FP): This assay measures changes in the polarization of fluorescent light emitted from a labeled protein or peptide upon binding to other molecules. It can be used to determine both binary and ternary binding affinities.[20] For ternary complex characterization, one protein is saturated with the PROTAC, and this binary complex is then titrated against the fluorescently labeled second protein.[20]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This proximity-based assay measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[20][21]

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure changes in mass on a sensor surface, allowing for the real-time monitoring of binding events and the determination of kinetic parameters (kon, koff) and affinity (KD).[12][20] To assess ternary complex formation, one protein is immobilized on the sensor, and the other protein is introduced in the presence and absence of the PROTAC.[15]

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12]

Assessment of Target Protein Ubiquitination

Following ternary complex formation, it is essential to confirm that the target protein is ubiquitinated.

  • Western Blotting: This is a classical method to detect the polyubiquitination of the target protein. Following cell lysis and immunoprecipitation of the target protein, the sample is run on an SDS-PAGE gel and probed with an anti-ubiquitin antibody. A high molecular weight smear indicates polyubiquitination.[20][22]

  • TR-FRET Ubiquitination Assays: High-throughput assays are available that use TR-FRET to detect the proximity of a labeled antibody against the target protein and a labeled antibody against ubiquitin.[21][22]

Measurement of Target Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

  • Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein. Cells are treated with the PROTAC for a specific duration, and the cell lysates are analyzed by Western blot using an antibody specific to the target protein.[5]

  • Mass Spectrometry (MS)-based Proteomics: This powerful technique allows for the unbiased and quantitative measurement of thousands of proteins in a cell, providing a global view of the PROTAC's selectivity and identifying any off-target degradation.[5][22]

  • Nano-BRET® Assays: This live-cell, real-time assay utilizes bioluminescence resonance energy transfer to monitor protein levels. The target protein is endogenously tagged with a NanoLuc® luciferase, and its degradation can be monitored kinetically upon PROTAC treatment.[20][23]

  • Reporter Gene Assays: In these assays, the target protein is fused to a reporter protein like luciferase or a fluorescent protein. The degradation of the target protein is then measured by a decrease in the reporter signal.[24]

Quantitative Data on Bifunctional Linkers

The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.[4] The following table summarizes examples from the literature where linker characteristics have been systematically varied and the impact on degradation efficiency quantified.

Target ProteinE3 LigaseWarheadAnchorLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBNJQ1PomalidomidePEG4>1000~20[25]
BRD4CRBNJQ1PomalidomidePEG618>95[25]
BRD4CRBNJQ1PomalidomidePEG88.8>95[25]
ERαVHLEstradiol derivativeVHL ligandAlkyl12>1000<20[26]
ERαVHLEstradiol derivativeVHL ligandAlkyl16~100>80[26]
ERαVHLEstradiol derivativeVHL ligandAlkyl20~500~60[26]
TBK1VHLTBK1 inhibitorVHL ligandPEG<12Inactive0[4]
TBK1VHLTBK1 inhibitorVHL ligandPEG>12Active>50[4]
IGF-1R/SrcCRBNDual inhibitorPomalidomidePEG/Alkyl7-101000-5000Not Specified[27]
PI3K/mTORCRBNDual inhibitorPomalidomidePEG/AlkylNot SpecifiedLower for flexible linkersNot Specified[28]

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Conclusion

Bifunctional linkers are a cornerstone of PROTAC technology, playing a pivotal role in the formation of a productive ternary complex and ultimately dictating the efficacy and selectivity of targeted protein degradation. A deep understanding of the interplay between linker length, composition, and the resulting biological activity is paramount for the rational design of novel protein degraders. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of these innovative therapeutic agents. As our knowledge of the structural and dynamic nature of PROTAC-induced ternary complexes expands, we can anticipate the development of more sophisticated and functionally diverse linkers, further unlocking the therapeutic potential of targeted protein degradation.

References

foundational principles of targeted protein degradation with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Principles of Targeted Protein Degradation with PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, TPD strategies lead to the complete removal of the target protein, offering a more profound and potentially durable therapeutic effect. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology.

PROTACs: A Bifunctional Approach to Protein Degradation

PROTACs are small molecules with a unique bifunctional design. They consist of two distinct ligands connected by a chemical linker. One ligand is engineered to bind to a specific protein of interest (POI), the target for degradation. The other ligand recruits an E3 ubiquitin ligase, a key component of the cellular protein degradation system. This dual-binding action brings the POI and the E3 ligase into close proximity.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism by which PROTACs induce protein degradation is through the hijacking of the Ubiquitin-Proteasome System (UPS). The UPS is the major pathway for selective protein degradation in eukaryotic cells, playing a crucial role in protein quality control, cell cycle regulation, and signal transduction.

The process unfolds in a series of steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and shuttled to the proteasome, a large protein complex that functions as the cell's "garbage disposal." The proteasome unfolds and degrades the tagged protein into small peptides.

  • Recycling of Components: The PROTAC molecule, having facilitated the ubiquitination, is released and can act catalytically to induce the degradation of multiple POI molecules. The ubiquitin molecules are also recycled.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation ITC_Workflow cluster_input Inputs cluster_experiment Isothermal Titration Calorimetry cluster_output Outputs POI Purified POI ITC_Cell ITC Cell (Contains POI) POI->ITC_Cell E3 Purified E3 Ligase Syringe Titration Syringe (Contains E3 + PROTAC) E3->Syringe PROTAC PROTAC Solution PROTAC->Syringe Titration Titration Experiment ITC_Cell->Titration Syringe->Titration Thermogram Thermogram Titration->Thermogram Data Binding Affinity (Kd) Stoichiometry (n) Thermodynamic Parameters Thermogram->Data Analysis Degradation_Assay_Workflow Start Plate Cells Treat Treat with PROTAC (Dose-Response) Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify WB Western Blot (POI & Loading Control) Quantify->WB Analyze Densitometry Analysis WB->Analyze End Determine DC50 & Dmax Analyze->End

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of therapeutic candidates is paramount to achieving enhanced efficacy and safety profiles. Among the critical components of complex biologics and targeted therapies, the linker moiety plays a pivotal role in dictating the overall performance of the drug. This technical guide provides an in-depth exploration of the hydrophilicity of Poly(ethylene glycol) (PEG) linkers, a cornerstone in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Core Principle: Leveraging Hydrophilicity for Enhanced Drug Performance

The introduction of PEG linkers into drug design is a strategic approach to modulate the physicochemical properties of therapeutic molecules.[1] Many potent cytotoxic payloads and small molecule binders are inherently hydrophobic, which can lead to challenges in drug development, including poor aqueous solubility, a propensity for aggregation, and rapid clearance from circulation.[2] Hydrophilic PEG linkers effectively counteract these issues by creating a hydration shell around the molecule, thereby improving its solubility, stability, and pharmacokinetic profile.

The ether oxygens in the repeating ethylene (B1197577) glycol units of the PEG chain form hydrogen bonds with water molecules, imparting a desirable hydrophilic nature.[2] This fundamental characteristic is instrumental in enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising their stability and in improving the cell permeability of often large and lipophilic PROTAC molecules.[3][4]

Quantitative Impact of PEG Linkers on Drug Efficacy

The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize the therapeutic index of a drug candidate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker modifications on key performance metrics for both ADCs and PROTACs.

Table 1: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthProperty MeasuredEffectReference
Increasing PEG LengthClearance RateDecreased clearance, leading to longer plasma half-life. A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study.[4]
PEG4 vs. PEG12In Vivo Efficacy (Tumor Growth Inhibition)Longer PEG12 linker showed significantly improved tumor growth inhibition compared to the shorter PEG4.
Pendant vs. Linear PEGPharmacokineticsADCs with pendant PEG linkers exhibited slower clearance rates compared to those with linear PEG linkers.[5][5]
PEGylationDrug-to-Antibody Ratio (DAR)Incorporation of a PEG8 spacer enhanced the solubility of the linker-payload, enabling the synthesis of ADCs with higher DARs.[6][6]

Table 2: Influence of PEG Linker on Proteolysis Targeting Chimera (PROTAC) Performance

PEG Linker ModificationProperty MeasuredEffectReference
Increasing PEG Units (2 to 3)Cell PermeabilityA 20-fold decrease in permeability was observed with the addition of one PEG unit in the MZ series of PROTACs.[7]
Alkyl vs. PEG LinkerCell PermeabilityA PROTAC with a PEG linker showed significantly higher cell permeability compared to its analogue with an alkyl linker.[7][7]
Flexible vs. Rigid LinkerDegradation Efficiency (DC50)PROTACs with flexible PEG linkers generally exhibit superior degradation efficiency compared to those with rigid linkers.[2]
Varying PEG LengthDegradation Efficiency (DC50 and Dmax)Systematic variation of PEG linker length is a key strategy to identify the optimal configuration for potent and efficacious degradation.[3][8][3][8]

Experimental Protocols for Characterizing PEG Linker Hydrophilicity and its Effects

The following section provides detailed methodologies for key experiments cited in the evaluation of PEGylated drug candidates.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.[9]

Materials:

  • Test compound (e.g., ADC or PROTAC)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Orbital shaker incubator

  • Centrifuge or filtration device (e.g., MultiScreen Solubility Filter Plate)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Protocol:

  • Add an excess amount of the test compound to a known volume of the aqueous buffer in a flask.

  • Incubate the flask on an orbital shaker at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[9]

  • Carefully collect the supernatant (the saturated solution).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or LC-MS).[6]

  • Prepare a standard calibration curve for the compound to accurately determine its concentration.

Assessment of ADC Stability and Aggregation

Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) are powerful techniques to monitor the physical stability of ADCs and detect the formation of aggregates.[10][11]

Materials:

  • ADC sample

  • SEC column (e.g., Shim-pack™ Bio Diol)[12]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV or MALS)[11]

  • Mobile phase (e.g., phosphate (B84403) buffer with appropriate additives to prevent non-specific interactions)[12]

Protocol:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[13]

  • Prepare the ADC sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter to remove any particulate matter.

  • Inject a defined volume of the prepared ADC sample onto the SEC column.

  • Run the chromatography method, separating the ADC species based on their hydrodynamic volume. Monomers, aggregates, and fragments will elute at different retention times.[14]

  • Analyze the resulting chromatogram to quantify the percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments).[11]

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette or multi-well plate

Protocol:

  • Prepare the ADC sample at a suitable concentration in a formulation buffer.

  • Transfer the sample to a clean, dust-free cuvette or a well of a multi-well plate.[10]

  • Place the sample in the DLS instrument.

  • The instrument directs a laser beam through the sample, and the scattered light fluctuations caused by the Brownian motion of the particles are detected.[15]

  • The instrument's software analyzes these fluctuations to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample.[15]

  • An increase in the average Rh or PDI over time or under stress conditions (e.g., elevated temperature) indicates aggregation.[10]

In Vivo Pharmacokinetic Study of ADCs

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC in a living organism.[16]

Materials:

  • ADC

  • Animal model (e.g., mice or rats)

  • Dosing and blood collection equipment

  • Analytical method for ADC quantification in plasma (e.g., ELISA or LC-MS)[17]

Protocol:

  • Administer a single dose of the ADC to the animal model via the desired route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-administration.

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.[17]

  • Plot the plasma concentration of the ADC versus time.

  • Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Tumor Growth Inhibition Study of ADCs

This study evaluates the anti-tumor efficacy of an ADC in a preclinical cancer model.[18][19]

Materials:

  • ADC

  • Tumor cell line expressing the target antigen

  • Immunocompromised animal model (e.g., nude mice)

  • Calipers for tumor measurement

Protocol:

  • Implant the tumor cells subcutaneously into the flank of the animal model.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the animals into treatment groups (e.g., vehicle control, non-targeting ADC control, and ADC treatment group).

  • Administer the ADC and control articles to the respective groups according to the dosing schedule.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Plot the mean tumor volume for each group over time to assess the tumor growth inhibition.

  • The study is typically concluded when the tumors in the control group reach a predetermined size.[19]

Visualizing Key Processes in PEGylated Drug Discovery

The following diagrams, created using the Graphviz DOT language, illustrate fundamental workflows and mechanisms of action relevant to the exploration of PEG linkers in drug discovery.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Antibody Production & Linker-Payload Synthesis Conjugation PEGylation: Antibody-Linker-Payload Conjugation Synthesis->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (UV-Vis, HIC, MS) Purification->DAR Aggregation Aggregation Analysis (SEC, DLS) DAR->Aggregation Solubility Solubility Assessment (Shake-Flask) Aggregation->Solubility Binding Antigen Binding Affinity (ELISA, SPR) Solubility->Binding Cytotoxicity In Vitro Cytotoxicity (Cell-based Assays) Binding->Cytotoxicity PK Pharmacokinetic Studies Cytotoxicity->PK Efficacy Tumor Growth Inhibition Studies PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Final_Candidate Final_Candidate Toxicity->Final_Candidate Lead Candidate Selection

A typical workflow for the development of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC (POI Binder - PEG Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The strategic incorporation of hydrophilic PEG linkers is a powerful and versatile approach in modern drug discovery. By enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules, PEG linkers play a critical role in overcoming the challenges associated with hydrophobic drug candidates. The ability to fine-tune the length and architecture of these linkers provides a valuable tool for optimizing the therapeutic index of both ADCs and PROTACs. A thorough understanding of the principles of PEGylation, coupled with robust experimental characterization, is essential for the successful development of the next generation of targeted therapies.

References

A Technical Guide to Ternary Complex Formation in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental concepts surrounding the formation of the ternary complex, a critical step in the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs). We will explore the thermodynamics, kinetics, and structural biology that govern this process, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Introduction: The PROTAC Mechanism

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The primary function of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and the E3 ligase. This proximity facilitates the formation of a key intermediate structure: the ternary complex (POI-PROTAC-E3 Ligase). Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.

The formation and stability of the ternary complex are paramount, as they directly influence the efficiency and selectivity of the subsequent ubiquitination and degradation processes.

The Ternary Complex: Core Concepts

The formation of the ternary complex is the linchpin of PROTAC efficacy. It is a dynamic, three-body system governed by the principles of chemical equilibrium. The overall stability of this complex is not merely the sum of the two binary interactions (PROTAC-POI and PROTAC-E3). Instead, it is significantly influenced by the de novo protein-protein interactions (PPIs) that form between the POI and the E3 ligase, an interaction orchestrated by the PROTAC.[1][2]

A critical parameter for quantifying the stability of the ternary complex is cooperativity (α) . Cooperativity is a measure of how the binding of one protein partner to the PROTAC affects the binding affinity of the second protein partner.[3] It is defined as the ratio of the dissociation constant (Kd) for PROTAC binding in the binary complex versus the ternary complex.[4]

  • Positive Cooperativity (α > 1): The formation of the first binary complex (e.g., POI-PROTAC) increases the affinity for the second protein (E3 ligase). This is the ideal scenario, as it leads to a more stable ternary complex than would be predicted from the binary affinities alone.[5][6] This stabilization arises from favorable PPIs between the target and the E3 ligase.[7]

  • Negative Cooperativity (α < 1): The binding of the first protein partner reduces the affinity for the second. This can occur due to steric hindrance or unfavorable PPIs, leading to a destabilized ternary complex.[6][8]

  • No Cooperativity (α = 1): The two binding events are independent of each other.[8]

High positive cooperativity is a desirable attribute as it can lead to more efficient degradation, potentially widen the effective concentration window of the PROTAC, and help mitigate the "hook effect".[4] The hook effect describes the phenomenon where, at very high concentrations, the PROTAC saturates both the POI and the E3 ligase in separate binary complexes, reducing the formation of the productive ternary complex.[3][9]

The linker is not just a passive tether; it plays a crucial and active role in ternary complex formation. Its length, composition, and attachment points to the two ligands are critical design parameters that dictate the geometry and stability of the resulting complex.[10][11]

  • Length and Flexibility: An optimal linker length is required to span the distance between the two proteins without inducing strain. Linkers that are too short can cause steric clashes, while those that are too long may have an excessive entropic penalty to adopt the required conformation for complex formation.[10]

  • Composition: The chemical nature of the linker (e.g., PEG, alkyl chains) influences its solubility, conformational preferences, and potential to form direct interactions with the protein surfaces, thereby modulating complex stability.[12]

  • Attachment Points: The vectors at which the linker exits the ligands determine the relative orientation of the POI and E3 ligase, which is critical for establishing productive PPIs and ensuring that lysine residues on the POI are accessible to the E2 enzyme.[13]

The overall process can be visualized as a catalytic cycle where the PROTAC facilitates the interaction between the target protein and the E3 ligase machinery.

PROTAC_Mechanism PROTAC PROTAC Binary1 POI-PROTAC Binary Complex PROTAC->Binary1 Binary2 E3-PROTAC Binary Complex PROTAC->Binary2 POI Target Protein (POI) POI->Binary1 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary Binary2->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin (from E1/E2) Ub->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Experimental_Workflow start PROTAC Design & Synthesis binary Binary Binding Assays (SPR, ITC, FP) start->binary ternary_formation Ternary Complex Formation (TR-FRET, AlphaLISA, SPR) binary->ternary_formation Confirm Binary Engagement thermo Thermodynamics & Stoichiometry (ITC) ternary_formation->thermo kinetics Kinetics & Half-life (SPR) ternary_formation->kinetics cellular Cellular Degradation Assay (Western Blot, HiBiT) ternary_formation->cellular structure Structural Analysis (X-ray, Cryo-EM) thermo->structure kinetics->structure structure->cellular Rationalize Activity end Lead Optimization cellular->end Ternary_Logic PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binary Affinity E3 E3 Ligase PROTAC->E3 Binary Affinity Linker Linker Conformation & Properties PROTAC->Linker PPI Protein-Protein Interactions (PPIs) POI->PPI E3->PPI Linker->PPI Dictates Geometry Ubiquitination Productive Ubiquitination Linker->Ubiquitination Presents Lysines Cooperativity Cooperativity (α) PPI->Cooperativity Stability Ternary Complex Stability & Half-life Cooperativity->Stability Stability->Ubiquitination Enables

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing a THP-PEG2-Methyl Propionate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using a THP-PEG2-methyl propionate (B1217596) linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] The modular nature of PROTACs, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization.[1][5] The linker itself is a critical component, influencing the molecule's efficacy, solubility, and cell permeability.[2][5][6][7] PEG linkers, such as the THP-PEG2-methyl propionate, are often employed to enhance solubility and provide synthetic flexibility.[1][2][8][]

The this compound linker offers a versatile platform for PROTAC synthesis. It features a methyl ester for coupling to an amine-functionalized ligand (following hydrolysis), a PEG spacer to improve physicochemical properties, and a tetrahydropyranyl (THP) protected alcohol, which can be deprotected under acidic conditions to allow for subsequent conjugation to the second ligand.[10][11][12][13]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of action of a PROTAC molecule.

Synthetic Workflow

The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the sequential coupling of the two ligands. The general workflow is outlined below.

Synthesis_Workflow start This compound Linker step1 Step 1: Hydrolysis of Methyl Ester start->step1 intermediate1 THP-PEG2-carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling with Ligand 1 (Amine) intermediate1->step2 intermediate2 Ligand 1-Linker-THP step2->intermediate2 step3 Step 3: THP Deprotection intermediate2->step3 intermediate3 Ligand 1-Linker-OH step3->intermediate3 step4 Step 4: Coupling with Ligand 2 intermediate3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: General synthetic workflow for PROTAC synthesis.

Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of intermediates and the final product should be performed by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester of the linker to a carboxylic acid, which is necessary for the subsequent amide coupling.

Reagents and Materials:

Procedure:

  • Dissolve this compound in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 v/v/v).

  • Add LiOH to the solution and stir at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude THP-PEG2-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling of Ligand 1 with THP-PEG2-carboxylic acid

This protocol details the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized ligand (either the POI binder or the E3 ligase binder).

Reagents and Materials:

  • THP-PEG2-carboxylic acid (1.0 eq)

  • Amine-functionalized Ligand 1 (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the THP-PEG2-carboxylic acid in anhydrous DMF under a nitrogen atmosphere.[1]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[1]

  • Add the amine-functionalized Ligand 1 to the reaction mixture.[1]

  • Stir the reaction at room temperature overnight.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to yield the Ligand 1-Linker-THP conjugate.[1]

Protocol 3: THP Deprotection

This protocol describes the removal of the THP protecting group to reveal the terminal hydroxyl group for the final coupling step.

Reagents and Materials:

  • Ligand 1-Linker-THP conjugate (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Ligand 1-Linker-THP conjugate in MeOH or EtOH.

  • Add a catalytic amount of p-TsOH or PPTS.[10][14]

  • Stir the reaction at room temperature and monitor by LC-MS (typically 1-4 hours).

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine (B128534) or saturated NaHCO₃ solution).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the Ligand 1-Linker-OH conjugate.

Protocol 4: Final Coupling of Ligand 2

This protocol outlines a general strategy for coupling the second ligand, which will depend on the available functional groups. An example of forming an ether linkage is provided.

Reagents and Materials:

  • Ligand 1-Linker-OH conjugate (1.0 eq)

  • Ligand 2 with a good leaving group (e.g., a bromide or iodide) (1.2 eq)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Dissolve the Ligand 1-Linker-OH conjugate in anhydrous DMF or ACN under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add NaH or Cs₂CO₃ portion-wise.

  • Stir for 30 minutes at 0 °C.

  • Add Ligand 2 with the leaving group.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to yield the pure product.

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized via this protocol.

Table 1: Synthesis and Characterization Data

StepProductStarting MaterialYield (%)Purity (LC-MS)
1THP-PEG2-carboxylic acidThis compound>95% (crude)>90%
2Ligand 1-Linker-THPTHP-PEG2-carboxylic acid75%>98%
3Ligand 1-Linker-OHLigand 1-Linker-THP85%>98%
4Final PROTACLigand 1-Linker-OH40%>99%

Table 2: Biological Activity Data

PROTAC IDTarget ProteinE3 LigaseBinding Affinity (Kd, POI)Binding Affinity (Kd, E3)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XYZTarget XCereblon150 nM2.5 µM5095
  • DC₅₀: Half-maximal degradation concentration.[1]

  • Dₘₐₓ: Maximum degradation.[1]

Conclusion

This document provides a comprehensive set of protocols for the synthesis of PROTACs using the versatile this compound linker. The modular nature of this synthetic route allows for the facile assembly of PROTAC libraries for structure-activity relationship (SAR) studies. Careful optimization of each step and rigorous purification are crucial for obtaining high-quality PROTACs for biological evaluation. Researchers should adapt these general protocols based on the specific properties of their target and E3 ligase ligands.

References

Application Note and Detailed Protocol for the Synthesis of THP-PEG2-Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This document provides a detailed experimental procedure for the synthesis of a bifunctional PEG linker, THP-PEG2-methyl propionate (B1217596). The synthesis involves a base-catalyzed Michael addition of a THP-protected diethylene glycol to methyl acrylate (B77674). Additionally, a protocol for the subsequent acidic deprotection of the tetrahydropyranyl (THP) group is provided to yield the free hydroxyl group, making the linker available for further conjugation.

The THP group serves as a robust protecting group for the hydroxyl moiety, stable under the basic conditions of the Michael addition.[1][2] The protocols outlined below are designed to be clear and reproducible for researchers in organic chemistry and drug development.

Experimental Protocols

Part 1: Synthesis of THP-PEG2-Methyl Propionate via Michael Addition

This protocol describes the base-catalyzed conjugate addition of 2-(2-(Tetrahydropyran-2-yloxy)ethoxy)ethanol to methyl acrylate.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or Mass Spectrometer for characterization

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-(2-(tetrahydropyran-2-yloxy)ethoxy)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq).

  • To the stirring solution, add methyl acrylate (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound as an oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5][6]

Part 2: Deprotection of this compound

This protocol describes the acid-catalyzed removal of the THP protecting group.

Materials:

  • This compound (from Part 1)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).[7]

  • Stir the reaction at room temperature for 4-8 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, HO-PEG2-methyl propionate, can be further purified by column chromatography if necessary.

  • Characterize the deprotected product to confirm the removal of the THP group.

Data Presentation

The following table summarizes the key quantitative data for the described experimental procedures. Expected yields are based on typical outcomes for these types of reactions.[1][3]

ParameterPart 1: Michael AdditionPart 2: THP Deprotection
Reactants & Stoichiometry
Starting MaterialTHP-PEG2-OH (1.0 eq)This compound (1.0 eq)
ReagentMethyl Acrylate (1.2 eq)Acetic Acid / THF / Water (3:1:1 v/v/v)
Catalyst/SolventNaOH (0.1 eq) in anhydrous DCMN/A
Reaction Conditions
Temperature0 °C to Room TemperatureRoom Temperature
Duration12 - 24 hours4 - 8 hours
Outcome
ProductThis compoundHO-PEG2-methyl propionate
Expected Yield70-90%>90%
Purification MethodSilica Gel Column ChromatographyAqueous workup / Optional Chromatography

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and deprotection of the PEG linker.

G cluster_0 Part 1: Coupling Reaction cluster_1 Part 2: Deprotection start Start: THP-PEG2-OH + Methyl Acrylate reaction1 Base-Catalyzed Michael Addition start->reaction1 workup1 Aqueous Workup reaction1->workup1 purify1 Column Chromatography workup1->purify1 product1 Product 1: This compound purify1->product1 reaction2 Acid-Catalyzed Deprotection product1->reaction2 Proceed with Product 1 workup2 Neutralization & Workup reaction2->workup2 purify2 Purification (Optional) workup2->purify2 product2 Final Product: HO-PEG2-methyl propionate purify2->product2

Caption: Workflow for the synthesis of this compound and its deprotection.

References

Application Notes and Protocols for the Deprotection of THP-PEG2-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tetrahydropyranyl (THP) group from THP-PEG2-methyl propionate (B1217596), a common bifunctional linker used in chemical synthesis and drug development. The THP group is a widely used protecting group for alcohols due to its ease of introduction and removal under specific conditions.[1][2][3] However, the presence of a methyl ester and a polyethylene (B3416737) glycol (PEG) chain in the target molecule requires careful selection of deprotection conditions to ensure high yield and purity of the desired product.

Introduction to THP Deprotection

The tetrahydropyranyl ether is a type of acetal, and its deprotection is typically achieved through acid-catalyzed hydrolysis or alcoholysis.[2][4][5] The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol.[5] The choice of acid, solvent, temperature, and reaction time is critical to achieve selective deprotection without affecting other sensitive functional groups, such as the methyl propionate ester in the target molecule.

Deprotection Conditions for THP-PEG2-methyl propionate

A variety of acidic conditions can be employed for the removal of the THP protecting group. The selection of the optimal conditions will depend on the scale of the reaction, the desired purity of the product, and the equipment available. Below is a summary of common deprotection conditions with their respective advantages and disadvantages.

Summary of Deprotection Conditions
ReagentSolvent(s)Temperature (°C)Reaction TimeYield (%)Notes and Considerations
p-Toluenesulfonic acid (PTSA) or TsOHMethanol (B129727) (MeOH) or Ethanol (EtOH)Room Temperature1 - 4 hours>90A common and effective method. The use of an alcohol as a solvent can lead to transesterification of the methyl propionate, especially with prolonged reaction times or elevated temperatures.[6]
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)Room Temperature - 502 - 12 hours>85A milder alternative to TsOH, which can provide better selectivity and reduce side reactions.[1][2]
Acetic Acid (AcOH) / Tetrahydrofuran (THF) / Water (H₂O)THF/H₂ORoom Temperature - 454 - 24 hours>90A mild and effective system. The ratio of the components can be adjusted to control the rate of deprotection. A common ratio is 3:1:1 or 4:2:1 (AcOH:THF:H₂O).[1]
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 - Room Temperature0.5 - 2 hours>95A strong acid that provides rapid deprotection. The concentration of TFA should be kept low (e.g., 1-5%) to avoid potential hydrolysis of the methyl ester.[1]
Hydrochloric Acid (HCl)Methanol (MeOH) or THF/H₂O0 - Room Temperature0.5 - 3 hours>90Effective, but the strong acidic conditions can promote ester hydrolysis if not carefully controlled.
Amberlyst® 15Methanol (MeOH) or Dichloromethane (DCM)Room Temperature2 - 24 hours>90A solid-supported acid catalyst that can be easily filtered off, simplifying the work-up procedure. It is considered a mild reagent.[6]
Lithium Chloride (LiCl)Dimethyl sulfoxide (B87167) (DMSO) / H₂O904 - 12 hours>85A neutral deprotection method that can be useful for substrates sensitive to acidic conditions.[7] However, the high temperature may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (PTSA) in Methanol

This protocol describes a standard method for THP deprotection using a catalytic amount of a strong acid in an alcohol solvent.

Materials:

  • This compound

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc) for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 - 0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Mild Deprotection using Acetic Acid in a THF/Water Mixture

This protocol is suitable for substrates that may be sensitive to stronger acidic conditions, minimizing the risk of ester hydrolysis.

Materials:

  • This compound

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add acetic acid to the solution to make a final solvent system of AcOH:THF:H₂O in a ratio of approximately 4:2:1.

  • Stir the reaction mixture at room temperature. The reaction may be gently heated to 40-45 °C to accelerate the deprotection if necessary.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected product.

  • Purify by column chromatography if required.

Logical Workflow for THP Deprotection

The following diagram illustrates the general workflow for the deprotection of this compound.

THP_Deprotection_Workflow Start Start: this compound Reaction Deprotection Reaction: - Select Acid/Solvent System - Control Temperature & Time Start->Reaction Add Reagents Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Sample Periodically Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Quenching - Extraction - Washing Monitoring->Workup Complete Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification Product Final Product: HO-PEG2-methyl propionate Purification->Product

Caption: General workflow for the deprotection of this compound.

Signaling Pathway of Acid-Catalyzed THP Deprotection

The following diagram illustrates the key steps in the acid-catalyzed deprotection of a THP ether.

THP_Deprotection_Mechanism THP_Ether THP-Protected AlcoholR-O-THP Protonation ProtonationR-O(H+)-THP THP_Ether->Protonation H+ Cleavage C-O Bond CleavageR-OH + THP+ (Carbocation) Protonation->Cleavage Solvent_Attack Nucleophilic Attack by SolventTHP-Solvent Cleavage->Solvent_Attack Solvent (H₂O or ROH) Final_Product Deprotected AlcoholR-OH Cleavage->Final_Product

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC is composed of three key components: a "warhead" that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as dictating the molecule's physicochemical properties.

This document provides detailed application notes and protocols for the use of THP-PEG2-methyl propionate (B1217596), a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. The inherent functionalities of this linker—a tetrahydropyranyl (THP)-protected hydroxyl group and a methyl ester—offer a versatile platform for the sequential and controlled conjugation of a warhead and an E3 ligase ligand.

Linker Structure and Synthetic Strategy

THP-PEG2-methyl propionate possesses two key functional groups that are orthogonally protected, allowing for a stepwise approach to PROTAC synthesis. The THP group is an acid-labile protecting group for a primary alcohol, while the methyl propionate is an ester that can be hydrolyzed to a carboxylic acid. This enables the selective deprotection and reaction at one end of the linker before proceeding with the modification and coupling of the other end.

A general synthetic strategy involves a three-stage process:

  • Initial Amide Coupling: The methyl propionate end of the linker is first hydrolyzed to a carboxylic acid. This acid is then coupled with an amine-functionalized warhead or E3 ligase ligand via a standard amide bond formation reaction.

  • Deprotection of the Linker's Other Terminus: The THP-protected hydroxyl group on the other end of the linker-conjugate is then deprotected under acidic conditions to reveal a primary alcohol.

  • Final Conjugation: The newly exposed hydroxyl group can then be functionalized (e.g., converted to a leaving group or an azide (B81097)/alkyne for click chemistry) or directly used in a coupling reaction with the second binding moiety (warhead or E3 ligase ligand) to complete the PROTAC synthesis. Alternatively, the deprotected alcohol can be oxidized to an aldehyde or carboxylic acid for further reaction.

This stepwise approach provides excellent control over the synthesis and allows for the purification of intermediates, ensuring the final PROTAC is of high purity.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative PROTAC using this compound as the linker. For this example, we will consider the conjugation of a hypothetical amine-containing warhead ("Warhead-NH₂") and a carboxylic acid-containing E3 ligase ligand ("E3-Ligand-COOH").

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield THP-PEG2-propionic acid.

Protocol 2: Amide Coupling of THP-PEG2-propionic acid with Warhead-NH₂

This protocol details the formation of an amide bond between the linker and the warhead.

Materials:

  • THP-PEG2-propionic acid (from Protocol 1) (1.0 eq)

  • Warhead-NH₂ (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, if using DCC) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq, if using HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve THP-PEG2-propionic acid in anhydrous DCM or DMF.

  • Add DCC and a catalytic amount of DMAP (or HATU and DIPEA). Stir for 10 minutes at room temperature.

  • Add Warhead-NH₂ to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with the appropriate organic solvent and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the THP-PEG2-Warhead conjugate.

Protocol 3: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to reveal the hydroxyl functionality.

Materials:

  • THP-PEG2-Warhead conjugate (from Protocol 2)

  • p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA)

  • Methanol (MeOH) or Dichloromethane (DCM)

Procedure (using p-TsOH in Methanol):

  • Dissolve the THP-PEG2-Warhead conjugate in methanol.

  • Add a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a mild base (e.g., triethylamine).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield HO-PEG2-Warhead.

Protocol 4: Final Amide Coupling with E3-Ligand-COOH

This protocol describes the final step of conjugating the linker-warhead intermediate with the E3 ligase ligand. This assumes the E3 ligase ligand has a carboxylic acid functionality and the linker now has a hydroxyl group. The hydroxyl group will first be activated or converted to an amine for a final amide coupling. For simplicity, a direct esterification is less common in PROTAC synthesis due to potential stability issues. A more robust approach is to convert the hydroxyl to an amine.

4a. Conversion of Hydroxyl to Amine (via Mesylation and Azide Reduction):

  • Mesylation: React HO-PEG2-Warhead with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) in DCM to form the mesylate.

  • Azide Displacement: React the mesylate with sodium azide (NaN₃) in DMF to yield N₃-PEG2-Warhead.

  • Reduction to Amine: Reduce the azide to an amine using a reducing agent such as triphenylphosphine (B44618) (PPh₃) followed by water (Staudinger reaction) or by catalytic hydrogenation (H₂, Pd/C) to give H₂N-PEG2-Warhead.

4b. Final Amide Coupling:

Materials:

  • H₂N-PEG2-Warhead (from step 4a) (1.0 eq)

  • E3-Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve E3-Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA and stir for 10 minutes.

  • Add H₂N-PEG2-Warhead to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor by LC-MS.

  • Work-up the reaction as described in Protocol 2 (step 7-8).

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological evaluation of a hypothetical PROTAC synthesized using the described protocols. These values are based on typical yields and activities reported in the literature for similar PROTACs.

Table 1: Summary of Synthetic Yields

StepReactionProductTypical Yield (%)
1Hydrolysis of this compoundTHP-PEG2-propionic acid90-98%
2Amide Coupling with Warhead-NH₂THP-PEG2-Warhead75-85%
3THP DeprotectionHO-PEG2-Warhead85-95%
4aConversion of Hydroxyl to AmineH₂N-PEG2-Warhead70-80% (over 3 steps)
4bFinal Amide CouplingFinal PROTAC60-75%

Table 2: Biological Activity of the Final PROTAC

ParameterDescriptionRepresentative Value
DC₅₀ Concentration of PROTAC required to degrade 50% of the target protein.10 - 100 nM
Dₘₐₓ Maximum percentage of target protein degradation achieved.> 90%
Binding Affinity (Warhead to POI) Dissociation constant (Kd) for the warhead binding to the protein of interest.100 - 500 nM
Binding Affinity (E3 Ligand) Dissociation constant (Kd) for the E3 ligase ligand binding to its target.50 - 200 nM

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 First Coupling cluster_2 Linker Deprotection & Functionalization cluster_3 Final PROTAC Assembly linker_start This compound linker_acid THP-PEG2-propionic acid linker_start->linker_acid Hydrolysis linker_warhead THP-PEG2-Warhead linker_acid->linker_warhead Amide Coupling warhead Warhead-NH₂ warhead->linker_warhead linker_warhead_deprotected HO-PEG2-Warhead linker_warhead->linker_warhead_deprotected THP Deprotection linker_warhead_amine H₂N-PEG2-Warhead linker_warhead_deprotected->linker_warhead_amine Functional Group Interconversion final_protac Final PROTAC linker_warhead_amine->final_protac Amide Coupling e3_ligand E3-Ligand-COOH e3_ligand->final_protac PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->E3_Ligase releases PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Application of THP-PEG2-Methyl Propionate in Cancer Research PROTACs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1][2] THP-PEG2-methyl propionate (B1217596) is a specialized, flexible linker used in the synthesis of PROTACs, offering several advantages in the drug development process.

The structure of THP-PEG2-methyl propionate comprises three key functional components:

  • Tetrahydropyran (THP) group: A protecting group for a terminal alcohol. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a hydroxyl group for conjugation.[3]

  • Two-unit polyethylene (B3416737) glycol (PEG2) spacer: A short, hydrophilic PEG chain that enhances the solubility and cell permeability of the resulting PROTAC molecule.[2] The flexibility of the PEG linker is crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1]

  • Methyl propionate group: An ester that can be hydrolyzed to a carboxylic acid. This provides a versatile handle for conjugation to either the target protein ligand or the E3 ligase ligand via amide bond formation.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for cancer research.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using the this compound linker is a modular process that involves several key steps:

  • Deprotection of the THP group: The THP protecting group is typically removed under mild acidic conditions to yield a free hydroxyl group.

  • Hydrolysis of the methyl ester: The methyl propionate is hydrolyzed to a carboxylic acid, usually under basic conditions.

  • Conjugation to ligands: The bifunctional linker is then sequentially coupled to the target protein ligand and the E3 ligase ligand. Common coupling reactions include amide bond formation and click chemistry.

The order of these steps can be varied depending on the specific synthetic strategy and the nature of the ligands.

Signaling Pathways and Experimental Workflows

The general mechanism of action for a PROTAC is to induce the degradation of a target protein. This process and the subsequent experimental evaluation follow a logical workflow.

PROTAC_Mechanism_and_Evaluation cluster_0 PROTAC Mechanism of Action cluster_1 Experimental Workflow Target_Protein Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Synthesis PROTAC Synthesis (using this compound) Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

PROTAC Mechanism and Experimental Evaluation Workflow

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and subsequently affect cancer cell viability. This data is typically presented in a tabular format for easy comparison.

PROTAC IdentifierTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)
Hypothetical PROTAC-X e.g., BRD4e.g., Pomalidomidee.g., HeLaValueValueValue
Hypothetical PROTAC-Y e.g., EGFRe.g., VH032e.g., A549ValueValueValue

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation. IC50 is the concentration of the PROTAC that inhibits 50% of cell growth.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general framework for the synthesis of a PROTAC. The specific reagents and conditions may need to be optimized for individual ligands.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base, such as lithium hydroxide (B78521) (LiOH), to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, neutralize the solution with a mild acid and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting carboxylic acid.

Step 2: Deprotection of the THP Group

  • Dissolve the product from Step 1 in a protic solvent like methanol (B129727) or ethanol.

  • Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a mild Lewis acid.[4]

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the reaction and remove the solvent under reduced pressure to obtain the deprotected linker.

Step 3: Amide Coupling to Ligands

  • First Coupling: Dissolve the deprotected linker from Step 2, one of the ligands (either the target protein binder or the E3 ligase ligand with a free amine), and a peptide coupling reagent (e.g., HATU, HBTU) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by LC-MS.

  • Purify the resulting mono-conjugated product by flash chromatography or preparative HPLC.

  • Second Coupling: Repeat the amide coupling procedure using the purified mono-conjugated product and the second ligand to yield the final PROTAC.

  • Purify the final PROTAC by preparative HPLC and characterize it by LC-MS and NMR.

PROTAC_Synthesis_Workflow Start This compound Hydrolysis Methyl Ester Hydrolysis (e.g., LiOH) Start->Hydrolysis Deprotection THP Deprotection (e.g., PPTS) Hydrolysis->Deprotection Linker Bifunctional Linker (HO-PEG2-COOH) Deprotection->Linker Coupling1 Amide Coupling 1 (e.g., HATU, DIPEA) Linker->Coupling1 Ligand1 Ligand 1 (Target Binder or E3 Ligand) Ligand1->Coupling1 Intermediate Mono-conjugated Intermediate Coupling1->Intermediate Coupling2 Amide Coupling 2 (e.g., HATU, DIPEA) Intermediate->Coupling2 Ligand2 Ligand 2 (E3 Ligand or Target Binder) Ligand2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

General PROTAC Synthesis Workflow
Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein in cancer cells after PROTAC treatment.

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the PROTAC on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5][6]

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs in cancer research. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the efficient construction of PROTACs with improved solubility and permeability. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs, ultimately contributing to the development of new and effective cancer therapies.

References

Application Notes and Protocols for Amide Bond Formation with THP-PEG2-Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are frequently utilized in drug development and bioconjugation to enhance the pharmacokinetic properties of therapeutic molecules, such as increased solubility and in vivo stability.[1] The formation of a stable amide bond is a common and robust method for attaching these PEG linkers to amine-functionalized molecules.[1][2] This document provides a detailed protocol for the amide bond formation between a generic amine-containing molecule and THP-PEG2-methyl propionate (B1217596).

The protocol assumes that the "THP-PEG2-methyl propionate" reagent has a terminal methyl ester, which requires hydrolysis (saponification) to yield the free carboxylic acid necessary for amide coupling. The other terminus of the PEG linker is protected with a tetrahydropyranyl (THP) group, which is stable under basic conditions used for saponification but labile to acid.[3][4] Therefore, careful control of pH is essential throughout the process to maintain the integrity of the THP protecting group.

This protocol will focus on the use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) as the coupling reagent due to its high efficiency, fast reaction times, and ability to minimize racemization.[1][5] Alternative coupling reagents are also discussed.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation.[1] The following table summarizes the characteristics of several common coupling reagents used for PEG-amide conjugation.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.[1]Higher cost, potential for side reactions if not used correctly.[1]
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.[1]Less stable at neutral pH, requires careful pH control.[1][6]
DCC/NHS > 80%> 95%High activation efficiency.[1]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1][5]

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.[1]

Experimental Protocols

This section details the experimental procedures for the saponification of this compound and the subsequent amide bond formation with an amine-containing molecule using HATU.

Materials
  • This compound

  • Amine-containing molecule

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Tetrahydrofuran (THF) or Dioxane

  • Hydrochloric acid (HCl), 1M solution

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF (or dioxane) and water (e.g., 3:1 v/v).

  • Saponification: Add a solution of LiOH (1.5 equivalents) in water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Acidification: Once the reaction is complete, carefully add 1M HCl dropwise to neutralize the excess base and acidify the mixture to a pH of approximately 5-6. Crucially, avoid strongly acidic conditions (pH < 4) to prevent the cleavage of the THP protecting group. [3][4]

  • Extraction: Extract the aqueous solution with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude THP-PEG2-carboxylic acid.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the formation of the amide bond between the THP-PEG2-carboxylic acid and an amine-containing molecule.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the THP-PEG2-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[1]

  • Activation: Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.[1]

  • Amine Addition: Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.[1]

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted acid and acidic byproducts.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired THP-PEG2-amide conjugate.

  • Characterization: Analyze the purified conjugate using techniques such as LC-MS and NMR to confirm its identity and purity. FT-IR spectroscopy can also be used to confirm the formation of the amide bond by observing the appearance of the characteristic Amide I and Amide II bands and the disappearance of the broad O-H stretch of the carboxylic acid.[7]

Mandatory Visualization

experimental_workflow cluster_saponification Protocol 1: Saponification cluster_coupling Protocol 2: Amide Coupling start This compound step1 Dissolve in THF/Water start->step1 step2 Add LiOH solution step1->step2 step3 Stir at RT (2-4h) step2->step3 step4 Acidify to pH 5-6 with 1M HCl step3->step4 step5 Extract with EtOAc step4->step5 step6 Dry and Concentrate step5->step6 product1 THP-PEG2-carboxylic acid step6->product1 step7 Dissolve carboxylic acid and HATU in DMF product1->step7 amine Amine-containing molecule step9 Add Amine amine->step9 step8 Add DIPEA (Activation) step7->step8 step8->step9 step10 Stir at RT (2-4h) step9->step10 step11 Work-up and Purification step10->step11 final_product THP-PEG2-amide conjugate step11->final_product

Caption: Workflow for the synthesis of a THP-PEG2-amide conjugate.

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker, particularly those containing polyethylene (B3416737) glycol (PEG) units, plays a critical role in determining the physicochemical properties of the PROTAC, including its solubility and cell permeability.[1][] Due to their large molecular weight and polar surface area, assessing the cell permeability of PROTACs is a crucial step in their development to ensure they can reach their intracellular targets.[5][6]

This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a special focus on those incorporating PEG linkers.

The Role of PEG Linkers in PROTAC Cell Permeability

The inclusion of PEG linkers in PROTAC design offers a strategy to modulate their physicochemical properties. While the hydrophilicity of PEG can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, resulting in a more compact and less polar structure that is better suited for crossing the cell membrane.[1][7] This "molecular chameleon" effect, where the PROTAC can exist in a more polar conformation in an aqueous environment and a less polar, folded conformation in a nonpolar environment, is thought to be a key factor for cell permeability.[7] However, it has also been observed that increasing PEG length can sometimes decrease cellular uptake.[8] Therefore, optimizing the PEG linker length and composition is a critical aspect of PROTAC design.

Key Cell Permeability Assays

Several in vitro assays are commonly used to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for both passive and active transport mechanisms.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[9][10] It is a cost-effective tool for early-stage screening to rank compounds based on their ability to diffuse across an artificial lipid membrane.[10][11]

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][12] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[9][13] For PROTACs, which can be subject to efflux, this assay is particularly valuable.[12]

3. Cellular Uptake Assays

Cellular uptake assays directly measure the amount of a compound that has entered the cell.[14][15] These assays are crucial for understanding the net result of all influx and efflux processes. Quantitative measurement of intracellular PROTAC accumulation is essential to correlate with target engagement and degradation efficacy.[2][16][17]

Data Presentation

The following tables summarize representative quantitative data from various permeability assays for hypothetical PROTACs with different PEG linker lengths. This illustrates how data can be structured for easy comparison.

Table 1: PAMPA Permeability of PROTACs with Varying PEG Linkers

PROTAC IDLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-PEG22 PEG units1.5 ± 0.2
PROTAC-PEG44 PEG units0.8 ± 0.1
PROTAC-PEG66 PEG units0.4 ± 0.05

Table 2: Caco-2 Permeability of PROTACs with Varying PEG Linkers

PROTAC IDLinker CompositionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC-PEG22 PEG units1.2 ± 0.32.5 ± 0.42.1
PROTAC-PEG44 PEG units0.6 ± 0.11.8 ± 0.23.0
PROTAC-PEG66 PEG units0.3 ± 0.081.2 ± 0.14.0

Table 3: Cellular Uptake of PROTACs in HEK293 Cells

PROTAC IDLinker CompositionIntracellular Concentration (nM) at 1 µM external concentration
PROTAC-PEG22 PEG units150 ± 25
PROTAC-PEG44 PEG units80 ± 15
PROTAC-PEG66 PEG units45 ± 10

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[10]

Materials:

  • 96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)

  • 96-well acceptor plates

  • Lecithin (B1663433) in dodecane (B42187) (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare a 1% (w/v) solution of lecithin in dodecane.

  • Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the PBS.

  • Prepare the test PROTACs and control compounds in PBS at a final concentration of 10 µM.

  • Add 150 µL of the compound solution to each well of the donor plate.

  • Incubate the assembled plate at room temperature for 5-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • After incubation, carefully separate the donor and acceptor plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability (Papp) using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, [Acceptor] is the concentration in the acceptor well, and [Equilibrium] is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium. Transport is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess both absorption and efflux.[12]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTACs and control compounds

  • Transepithelial electrical resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Prior to the assay, measure the TEER of the cell monolayers to ensure their integrity (TEER values should be >200 Ω·cm²).

  • Wash the cell monolayers twice with pre-warmed HBSS.

  • For A-B transport: Add the test PROTAC (e.g., at 10 µM) in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For B-A transport: Add the test PROTAC in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • To assess monolayer integrity after the experiment, perform a Lucifer yellow leak test. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[12] Note: For PROTACs, which may exhibit low recovery due to non-specific binding, the addition of 0.25-0.5% BSA to the assay buffer may be necessary to improve recovery.[12]

Protocol 3: Cellular Uptake Assay (Adherent Cells)

Principle: This protocol quantifies the amount of a PROTAC that has accumulated inside cells after a specific incubation period.

Materials:

  • Adherent cell line (e.g., HEK293, HeLa)

  • 24-well or 96-well cell culture plates

  • Cell culture medium

  • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

  • Test PROTAC

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS for quantification

  • BCA protein assay kit

Procedure:

  • Seed cells into a 24-well plate and allow them to adhere and grow to near confluence.

  • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Add 0.5 mL of assay buffer containing the test PROTAC at the desired concentration (e.g., 1 µM) to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).

  • To stop the uptake, aspirate the compound-containing buffer and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating on ice for 10 minutes.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Analyze the concentration of the PROTAC in the supernatant using a validated LC-MS/MS method.

  • Determine the protein concentration in each lysate using a BCA assay.

  • Express the intracellular concentration as pmol of PROTAC per mg of protein.

Mandatory Visualizations

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Entry PAMPA_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Analysis Prep_Lipid Prepare Lipid Solution Coat_Plate Coat Donor Plate with Lipid Prep_Lipid->Coat_Plate Assemble_Plates Assemble Plates Coat_Plate->Assemble_Plates Add_Buffer Add Buffer to Acceptor Plate Add_Buffer->Assemble_Plates Add_Compound Add PROTAC to Donor Plate Assemble_Plates->Add_Compound Prep_Compound Prepare PROTAC Solution Prep_Compound->Add_Compound Incubate Incubate Add_Compound->Incubate Separate_Plates Separate Plates Incubate->Separate_Plates Measure_Conc Measure Concentration (Donor & Acceptor) Separate_Plates->Measure_Conc Calculate_Papp Calculate Papp Measure_Conc->Calculate_Papp Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 Cells on Transwells Differentiate Differentiate for 21 days Seed_Cells->Differentiate Check_Integrity Check Monolayer Integrity (TEER) Differentiate->Check_Integrity Wash_Cells Wash Monolayers Check_Integrity->Wash_Cells Add_PROTAC_A Add PROTAC to Apical Side (A-B) Wash_Cells->Add_PROTAC_A Add_PROTAC_B Add PROTAC to Basolateral Side (B-A) Wash_Cells->Add_PROTAC_B Incubate Incubate for 2 hours Add_PROTAC_A->Incubate Add_PROTAC_B->Incubate Collect_Samples Collect Samples from Donor & Receiver Incubate->Collect_Samples Analyze_Conc Analyze Concentration (LC-MS/MS) Collect_Samples->Analyze_Conc Calculate_Papp Calculate Papp (A-B & B-A) Analyze_Conc->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

References

Step-by-Step Guide to Solid-Phase PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of Proteolysis-Targeting Chimeras (PROTACs). The protocols outlined are based on established methodologies and are intended to facilitate the efficient construction of PROTAC libraries for targeted protein degradation studies.

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Solid-phase synthesis offers a streamlined approach for the production of PROTACs, enabling the rapid assembly of diverse libraries by simplifying purification steps and allowing for the use of excess reagents to drive reactions to completion.[1] The general strategy involves the immobilization of one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the other binding ligand. The final PROTAC is then cleaved from the resin and purified.[1]

PROTAC Mechanism of Action: BRD4 Degradation

PROTACs targeting BRD4, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, have shown significant therapeutic potential in oncology.[2] The degradation of BRD4 leads to the downregulation of key oncogenes such as c-MYC, resulting in cell cycle arrest and apoptosis.[3] The signaling pathway for a BRD4-targeting PROTAC that recruits the Cereblon (CRBN) E3 ligase is depicted below.

PROTAC_BRD4_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Transcription Transcription Inhibition Degraded_Peptides->Transcription Leads to Chromatin Chromatin cMYC c-MYC Gene BRD4_nucleus BRD4 BRD4_nucleus->cMYC Binds to Acetylated Histones

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of PROTACs follows a modular and sequential process. The general workflow is illustrated in the diagram below. This process begins with the selection and preparation of a solid support (resin), followed by the attachment of the first component (either the E3 ligase ligand or the POI ligand). The linker is then coupled, followed by the second ligand. Each step is followed by thorough washing to remove excess reagents. On-resin monitoring can be performed to ensure reaction completion. Finally, the PROTAC is cleaved from the solid support and purified.

Solid_Phase_PROTAC_Synthesis_Workflow Resin 1. Resin Selection & Swelling Ligand1_Coupling 2. First Ligand Coupling Resin->Ligand1_Coupling Wash1 Wash Ligand1_Coupling->Wash1 Linker_Coupling 3. Linker Attachment Wash1->Linker_Coupling Wash2 Wash Linker_Coupling->Wash2 Ligand2_Coupling 4. Second Ligand Coupling Wash2->Ligand2_Coupling Wash3 Wash Ligand2_Coupling->Wash3 Cleavage 5. Cleavage from Resin Wash3->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification Characterization 7. Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide derivative) on Resin

This protocol describes the coupling of a carboxylic acid-functionalized pomalidomide (B1683931) derivative to an aminomethylated polystyrene resin.

  • Resin Swelling: Swell aminomethylated polystyrene resin in N,N-dimethylformamide (DMF) for 30 minutes.[1]

  • Ligand Coupling: To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.[1]

  • Reaction: Shake the mixture at room temperature for 16 hours.[1]

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (MeOH) (3x).[1]

  • Drying: Dry the resin under vacuum.[1]

  • On-Resin Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: Linker Attachment (PEG Linker)

This protocol details the attachment of a PEG-based linker to the immobilized pomalidomide.

  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.[1]

  • Boc Deprotection (if applicable): If the immobilized ligand has an Fmoc protecting group, treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove it.[1]

  • Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF.[1]

  • Reaction: Shake the reaction mixture at room temperature for 24 hours.[1]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Drying: Dry the resin under vacuum.[1]

Protocol 3: POI Ligand Coupling

This protocol describes the coupling of a POI ligand with a carboxylic acid functionality.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to remove the Boc protecting group from the linker, exposing a primary amine.

  • POI Ligand Coupling: To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[1]

  • Reaction: Shake the mixture at room temperature for 16 hours.[1]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Drying: Dry the resin under vacuum.[1]

  • On-Resin Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 4: On-Resin Reaction Monitoring (Kaiser Test)

The Kaiser test is used to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[4]

  • Sample Preparation: Take a small sample of resin beads (10-15 beads) and place them in a small test tube.[4]

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[4]

    • Solution B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[4]

    • Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.[4]

  • Heating: Heat the test tube at 110-120°C for 5 minutes.[4][5]

  • Observation:

    • Positive Result (Incomplete Coupling): A dark blue color on the beads and/or in the solution indicates the presence of free primary amines.[5]

    • Negative Result (Complete Coupling): The resin beads remain their original color, and the solution stays yellow.[5]

Protocol 5: Cleavage of PROTAC from Resin

This protocol describes the final step of releasing the synthesized PROTAC from the solid support.

  • Resin Preparation: Place the dry resin with the fully assembled PROTAC in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. Add this cocktail to the resin.[1]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved PROTAC.

  • Washing: Wash the resin with additional TFA to ensure complete recovery of the product.

  • Precipitation: Add cold diethyl ether to the combined filtrate to precipitate the crude PROTAC.

  • Isolation: Isolate the precipitated PROTAC by centrifugation or filtration.

  • Drying: Dry the crude PROTAC under vacuum.

Quantitative Data Summary

The following tables summarize representative quantitative data for solid-phase PROTAC synthesis. These values are illustrative and may vary depending on the specific ligands, linkers, and reaction conditions used.

Table 1: Reagent Equivalents for Solid-Phase Synthesis Steps
StepReagentEquivalents (relative to resin loading)Reference
Ligand/Linker Coupling Carboxylic Acid Functionalized Component2.0 - 3.0[1][6]
HATU2.0 - 3.0[1][6]
HOBt·H₂O2.0[6]
DIPEA3.0 - 6.0[1][6]
Fmoc Deprotection Piperidine in DMF20% (v/v)[1][6]
Boc Deprotection TFA in DCM20-50% (v/v)[7]
Cleavage TFA95% (v/v)[1]
TIS2.5% (v/v)[1]
Water2.5% (v/v)[1]
Table 2: Reaction Conditions for Solid-Phase Synthesis Steps
StepSolventTemperatureTimeReference
Resin Swelling DMFRoom Temperature30 min[1]
Ligand/Linker Coupling DMFRoom Temperature4 - 24 hours[1][6]
Fmoc Deprotection DMFRoom Temperature2 x 5-15 min[6]
Boc Deprotection DCM0°C to Room Temperature1 - 3 hours[7]
Cleavage N/ARoom Temperature1 - 4 hours[1][6]
Table 3: Example Yields for Solid-Phase PROTAC Synthesis
PROTAC TargetE3 LigaseOverall YieldReference
HDAC6Cereblon27 - 71%[6]
H-PGDSCereblonNot explicitly stated, but obtained with >95% purity[8]
BRD4CereblonNot explicitly stated, but obtained with >99% purity[9]

Conclusion

Solid-phase synthesis is a powerful and efficient methodology for the rapid generation of PROTAC libraries. The modular nature of this approach allows for the systematic variation of the POI ligand, E3 ligase ligand, and the linker, which is crucial for optimizing the degradation activity and pharmacological properties of PROTACs. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and evaluate novel PROTAC molecules for targeted protein degradation.

References

Application Notes: Incorporating THP-PEG2-Methyl Propionate into a PROTAC Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's 26S proteasome.[3][4] The linker is a critical component, influencing the PROTAC's solubility, permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation.[5]

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility and provide synthetic flexibility.[6][7] This document provides a detailed guide on utilizing THP-PEG2-methyl propionate (B1217596) , a versatile building block, for the synthesis and evaluation of a novel PROTAC. This linker precursor, featuring a tetrahydropyran (B127337) (THP)-protected alcohol and a methyl ester, allows for sequential and controlled conjugation to the POI-binding and E3-ligase-binding moieties.

As a case study, we will describe the hypothetical incorporation of this linker to create a PROTAC targeting the epigenetic reader protein BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase.[8]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation pathway.

Section 1: Synthesis and Conjugation Protocol

The THP-PEG2-methyl propionate building block requires a two-step modification and conjugation process. First, the methyl ester is hydrolyzed to a carboxylic acid, which is then coupled to the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative). Second, the THP protecting group is removed to reveal an alcohol, which is subsequently coupled to the target protein binder (e.g., JQ1).

Protocol 1.1: PROTAC Synthesis

Step 1: Hydrolysis of Methyl Ester

  • Dissolve this compound in a mixture of methanol (B129727) and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Neutralize the reaction with acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.

Step 2: Coupling to E3 Ligase Ligand

  • Dissolve the acid intermediate and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2) in a suitable solvent like DMF.[6]

  • Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).[6]

  • Stir at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker conjugate by preparative HPLC.

Step 3: THP Deprotection

  • Dissolve the purified conjugate in a solvent such as methanol.

  • Add an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).

  • Heat the reaction gently (e.g., to 55°C) until the THP group is removed (monitor by LC-MS).

  • Purify the resulting alcohol intermediate.

Step 4: Coupling to Target Protein Ligand

  • Dissolve the alcohol intermediate and a carboxylic acid-functionalized target binder (e.g., JQ1-acid) in a suitable solvent.

  • Perform an esterification reaction (e.g., using DCC/DMAP or by converting the acid to an acid chloride followed by reaction with the alcohol). While amide bonds are more common, ester linkages can sometimes improve cell permeability.[9]

  • Stir until completion, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC and confirm its identity and purity by HRMS and NMR.

Synthesis_Workflow PROTAC Synthesis Workflow start Start: this compound step1 Step 1: Hydrolysis (LiOH, MeOH/H2O) start->step1 intermediate1 Intermediate 1: Carboxylic Acid-Linker step1->intermediate1 step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) intermediate1->step2 e3_ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) e3_ligand->step2 intermediate2 Intermediate 2: E3 Ligase-Linker-THP step2->intermediate2 step3 Step 3: THP Deprotection (PPTS, MeOH) intermediate2->step3 intermediate3 Intermediate 3: E3 Ligase-Linker-OH step3->intermediate3 step4 Step 4: Esterification (e.g., DCC/DMAP) intermediate3->step4 poi_ligand POI Ligand (e.g., JQ1-COOH) poi_ligand->step4 end_product Final PROTAC Molecule step4->end_product

Hypothetical synthesis workflow.

Section 2: Experimental Protocols for PROTAC Evaluation

After successful synthesis, the new PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein and exert a biological effect.

Protocol 2.1: Western Blot for Target Protein Degradation

This protocol is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.[1]

Materials:

  • Human cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).[10]

  • Cell culture reagents.

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Lysis buffer (e.g., RIPA) with protease inhibitors.

  • Primary antibodies (anti-BRD4 and anti-GAPDH as a loading control).[10]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]

  • Compound Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[11]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[10]

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software.[1]

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation A 1. Seed Cells in 6-well plates B 2. Treat Cells (PROTAC dilutions & DMSO) A->B C 3. Cell Lysis (RIPA buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Load equal protein) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Detection & Analysis (ECL & Densitometry) G->H

Western blot experimental workflow.
Protocol 2.2: Cellular Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and viability.[12]

Materials:

  • Target cell line (e.g., MDA-MB-231).

  • Opaque-walled 96-well plates.

  • Synthesized PROTAC and control compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in 90 µL of medium in 96-well plates. Incubate overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of diluted compound or vehicle (DMSO) to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]

Section 3: Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: PROTAC Degradation Efficiency

This table summarizes the key parameters from the Western blot dose-response experiment. DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.[1]

CompoundTarget Cell LineDC₅₀ (nM)Dₘₐₓ (%)
New BRD4 PROTAC MDA-MB-23115>90%
Control (dBET1)MDA-MB-2318>95%
Negative Control (JQ1)MDA-MB-231No degradation0%
Table 2: PROTAC Biological Activity

This table presents the results from the cell viability assay. IC₅₀ represents the concentration of the compound required to inhibit cell proliferation by 50%.

CompoundTarget Cell LineIncubation TimeIC₅₀ (nM)
New BRD4 PROTAC MDA-MB-23172 hours25
Control (dBET1)MDA-MB-23172 hours12
Negative Control (JQ1)MDA-MB-23172 hours250

These tables provide a concise summary of the synthesized PROTAC's performance, allowing for direct comparison with established molecules and controls.

References

Application Notes and Protocols for the Characterization of THP-PEG2-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG2-methyl propionate (B1217596) is a bifunctional crosslinker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of polyethylene (B3416737) glycol (PEG), it imparts increased hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability. The tetrahydropyran (B127337) (THP) group serves as a protected hydroxyl functionality, while the methyl propionate ester provides a reactive handle for conjugation to a protein ligand. Accurate characterization of this linker is crucial to ensure the quality and consistency of the final PROTAC molecule.

These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of THP-PEG2-methyl propionate.

Key Analytical Techniques

A multi-faceted analytical approach is recommended for the thorough characterization of this compound. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight, assess purity, and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical results for similar short-chain PEGylated compounds.

Table 1: Expected ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.58t1HO-CH-O (THP)
~3.85m1HO-CH₂ (THP)
~3.75t2H-OCH₂CH₂O-
~3.68s3H-OCH₃
~3.65m4H-OCH₂CH₂O-
~3.50m1HO-CH₂ (THP)
~2.60t2H-CH₂COOCH₃
~1.82 - 1.50m6H-CH₂- (THP)

Table 2: Expected LC-MS Data for this compound

ParameterExpected Value
Molecular FormulaC₁₃H₂₄O₆
Molecular Weight276.33 g/mol
Observed [M+H]⁺~277.16 m/z
Observed [M+Na]⁺~299.14 m/z
Purity (by UV at 210 nm)>95%

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Expected Retention Time Dependent on exact gradient and column chemistry

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These are representative methods and may require optimization for specific instrumentation and sample concentrations.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the spectrometer's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of this compound.

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • HPLC vials

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 10 µg/mL with a 50:50 mixture of water and acetonitrile.

  • Transfer the working solution to an HPLC vial.

  • Set up the LC-MS method with the parameters outlined in Table 3 (or an optimized version).

  • Set the ESI source to positive ion mode.

  • Acquire data over a mass range of 100-500 m/z.

  • Analyze the data to determine the retention time and the mass-to-charge ratio of the main peak.

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working solution for analysis at a concentration of 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Transfer the working solution to an HPLC vial.

  • Set up the HPLC method using the parameters in Table 3 (or an optimized version).

  • Inject the sample and run the analysis.

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing) acquire->process analyze Integrate and Assign Peaks process->analyze

NMR Spectroscopy Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (10 µg/mL) stock->working vial Transfer to HPLC Vial working->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Mass Detection (ESI+) separate->detect analyze Determine Retention Time & m/z detect->analyze

LC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (0.1 mg/mL) stock->working vial Transfer to HPLC Vial working->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect analyze Integrate Peaks & Calculate Purity detect->analyze

HPLC Experimental Workflow

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with THP-PEG2-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of PROTACs, with a specific focus on challenges related to the use of linkers like THP-PEG2-methyl propionate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for creating a PROTAC using a linker like this compound?

A1: The synthesis is typically a multi-step process involving a convergent approach. The key steps are:

  • First Amide Coupling: The carboxylic acid of either the E3 ligase ligand or the Protein of Interest (POI) ligand is coupled with the amine end of a suitable linker precursor.

  • Deprotection: A protecting group on the linker (in this case, the Tetrahydropyranyl or THP group) is removed to reveal a reactive functional group (a hydroxyl group, which is then typically converted to a carboxylic acid).

  • Ester Hydrolysis: The methyl ester on the linker is hydrolyzed to a carboxylic acid to prepare for the second coupling.

  • Second Amide Coupling: The newly formed carboxylic acid on the linker-ligand intermediate is coupled with the amine of the second ligand (either POI or E3 ligase ligand) to form the final PROTAC.

Q2: Why is low yield a common problem in PROTAC synthesis?

A2: Low yields in PROTAC synthesis can arise from several factors. Due to their high molecular weight and complex, multi-functional nature, PROTACs and their intermediates can be challenging to work with.[1] Common issues include incomplete amide coupling reactions, difficult purification steps that lead to product loss, instability of intermediates, and side reactions during deprotection or hydrolysis steps.[2][3] The choice of coupling reagents, solvents, and bases is critical and often needs to be optimized for each specific substrate combination.[4]

Q3: What are the key considerations when using a PEG linker in PROTAC design?

A3: Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and cell permeability of PROTAC molecules.[5][6] The length and flexibility of the PEG chain are critical as they directly impact the ability of the PROTAC to induce a stable and productive ternary complex between the target protein and the E3 ligase.[7] However, the optimal linker length often needs to be determined empirically for each new system.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Step

You are performing an amide coupling between your E3 ligase ligand (with a carboxylic acid) and an amine-functionalized linker, but the yield of the desired product is consistently low.

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not effective, the reaction will be slow or incomplete.

    • Solution: Switch to a more powerful coupling agent. HATU is a highly effective reagent for forming amide bonds, especially in complex molecules. Compare the efficacy of different reagents.

  • Presence of Water: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid starting material.

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Incorrect Base or Stoichiometry: A tertiary amine base, like DIPEA, is required to neutralize the acid formed during the reaction and to deprotonate the amine component if it is an ammonium (B1175870) salt.[8]

    • Solution: Use at least 3-4 equivalents of DIPEA, especially if the amine starting material is a TFA or HCl salt.[3][8] Ensure the base is fresh and anhydrous.

  • Poor Solubility of Reagents: If the starting materials are not fully dissolved, the reaction kinetics will be poor.

    • Solution: DMF and DMSO are common solvents due to their high solvating power.[4] Gentle heating may be required, but monitor for potential degradation.

The following table provides illustrative yields for a model amide coupling reaction in PROTAC synthesis using different coupling reagents. Actual yields may vary depending on the specific substrates.

Coupling ReagentAdditiveBaseTypical Yield (%)Reference
HATUNoneDIPEA75-95%[9]
HBTUHOBtDIPEA70-90%[8]
EDCOxyma PureNMM60-85%
DCCOxyma PureNone50-80%[10]

This protocol describes a general procedure for the coupling of a carboxylic acid-functionalized ligand with an amine.

Reagents & Materials:

  • Carboxylic Acid component (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.[11]

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.[11]

  • Add the amine component (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Low Yield in Amide Coupling check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Reagents) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_coupling Optimize Coupling Reagent start->optimize_coupling optimize_base Optimize Base start->optimize_base solution_reagents Use fresh anhydrous solvents and reagents. Run under N2/Ar. check_reagents->solution_reagents Moisture or degradation suspected solution_conditions Increase reaction time. Ensure inert atmosphere. check_conditions->solution_conditions Reaction stalling solution_coupling Switch to HATU or another potent uronium salt. optimize_coupling->solution_coupling Activation is inefficient solution_base Increase DIPEA equivalents (3-4 eq). Use fresh, dry base. optimize_base->solution_base Amine is a salt or acidic byproduct

References

Technical Support Center: Optimizing PEG Linker Length for Improved PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Polyethylene (B3416737) Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length in a PROTAC so critical for its activity?

A1: The linker in a PROTAC, while not directly involved in binding to the target protein or the E3 ligase, plays a crucial role in the overall efficacy of the molecule.[1] Its length is a critical parameter that dictates the spatial orientation and proximity of the target protein and the E3 ligase within the ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] An optimal linker length is essential for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][4] Conversely, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, leading to reduced efficacy.[2][4]

Q2: What are the most commonly used types of linkers in PROTAC design besides PEG?

A2: While polyethylene glycol (PEG) chains are frequently used due to their hydrophilicity and tunable length, alkyl chains are also a common choice for flexible linkers.[2][5] These are often selected for their flexibility, which can accommodate the formation of a productive ternary complex.[2] Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can modulate the conformational flexibility and physicochemical properties of the PROTAC.[2][5]

Q3: How does the composition of the linker, apart from its length, impact PROTAC performance?

A3: Linker composition is a key determinant of a PROTAC's physicochemical properties, which in turn affect its performance.[6] Factors such as solubility, cell permeability, and metabolic stability are heavily influenced by the linker's chemical nature.[2] For instance, incorporating hydrophilic elements like PEG can enhance aqueous solubility and cell permeability.[1][2] On the other hand, more rigid linkers can improve conformational stability and may lead to better metabolic stability.[5][7] The chemical makeup of the linker can also influence the stability of the ternary complex and, consequently, the degradation efficiency.[2]

Q4: What is the "hook effect" in PROTAC experiments and how can it be mitigated?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][8] This occurs because, at excessive concentrations, the PROTAC molecules can form binary complexes by binding independently to either the target protein or the E3 ligase.[2] These binary complexes are non-productive and compete with the formation of the essential ternary complex required for degradation.[2] To mitigate the hook effect, it is crucial to perform careful dose-response studies to identify the optimal concentration range for the PROTAC.[2] Enhancing the cooperativity of the ternary complex formation through linker optimization can also help to lessen the hook effect.[2]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation of the target protein.

This is a common challenge in PROTAC development and can be attributed to several factors:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[2] The precise spatial arrangement of the target protein and E3 ligase is critical for ubiquitination.

  • Poor Ternary Complex Cooperativity: Efficient degradation is often associated with positive cooperativity, where the binding of one protein partner enhances the affinity for the other. A lack of positive cooperativity can result in inefficient degradation, even with good binary binding affinities.

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations to induce degradation.[2]

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address the issue of suboptimal linker length.[2] Even minor changes in linker length can have a significant impact on degradation efficacy.

  • Directly Evaluate Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[2] This can provide valuable insights into the cooperativity of your system.

  • Assess Cell Permeability and Efflux: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[2]

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

The hook effect can be a major hurdle in the development of potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thereby mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[2]

  • Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC A12>1000<20[9]
PROTAC B16~100>80[9]
PROTAC C20>500~40[9]

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/Ether< 12No degradation-[10]
Alkyl/Ether21396[10]
Alkyl/Ether2929276[10]

Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference
NC-1PEG-based2.297[11]
RC-1PEG-based>1000<20[11]
RC-2PEG-based~500~50[11]

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts and prepare samples with Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
  • Detect the signal using a chemiluminescent substrate.[3]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to use SPR to evaluate the formation and stability of the ternary complex.

1. Immobilization:

  • Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

2. Binary Interaction Analysis:

  • Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.

3. Ternary Complex Analysis:

  • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[2]

4. Data Analysis:

  • An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[2] Analyze the data to determine the cooperativity of the complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A Synthesize PROTAC Library (Varying Linker Length) B Cell-Based Degradation Assay (e.g., Western Blot) A->B D Biophysical Assay for Ternary Complex Formation (e.g., SPR) A->D C Determine DC50 and Dmax B->C F Select Optimal Linker Length C->F E Assess Cooperativity D->E E->F

Caption: Experimental workflow for optimizing PROTAC linker length.

Hook_Effect cluster_concentrations Impact of PROTAC Concentration Low_Conc Low [PROTAC] Ternary Productive Ternary Complex Low_Conc->Ternary Optimal_Conc Optimal [PROTAC] Optimal_Conc->Ternary High_Conc High [PROTAC] Binary1 Non-Productive Binary Complex (PROTAC-Target) High_Conc->Binary1 Binary2 Non-Productive Binary Complex (PROTAC-E3) High_Conc->Binary2 Degradation Target Degradation Ternary->Degradation No_Degradation Inhibited Degradation Binary1->No_Degradation Binary2->No_Degradation

Caption: The "Hook Effect" in PROTACs.

References

Technical Support Center: Overcoming Poor Cell Permeability of PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and overcoming the challenges associated with the poor cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My new PEG-based PROTAC is potent in biochemical assays but shows weak or no activity in cell-based degradation assays. Is this a permeability issue?

A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights and polar surface areas that hinder their ability to cross the cell membrane and reach their intracellular targets.[1]

To confirm a permeability issue, consider the following steps:

  • Rule out other factors: Ensure the lack of activity is not due to compound instability in the cell culture media or the "hook effect," where excessively high concentrations inhibit the formation of the productive ternary complex.[2] Always perform a wide dose-response experiment to identify the optimal concentration range.[2]

  • Perform Permeability Assays: Directly measure the permeability of your PROTAC using established in vitro models. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell permeability assay, which models the human intestinal epithelium and accounts for both passive and active transport.[1][3]

  • Conduct Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the PROTAC can bind its target protein and the E3 ligase within a cellular environment.[2][4] If there is no engagement in intact cells but binding occurs in cell lysates, poor permeability is the likely cause.

Q2: I've confirmed my PROTAC has low permeability. What are the first structural modifications I should consider for the PEG linker?

A: Optimizing the linker is a critical first step. The goal is to strike a balance between maintaining the geometry required for a stable ternary complex and improving the molecule's physicochemical properties for cell entry.[5]

Key linker modification strategies include:

  • Varying Linker Length: The optimal PEG linker length is target-dependent. Systematically synthesize and test PROTACs with different numbers of PEG units.[5] Shorter linkers can reduce molecular weight and polar surface area, which often improves permeability.[6][7] However, a linker that is too short may sterically hinder the formation of the ternary complex.[8]

  • Modulating Polarity and Rigidity: While PEG linkers enhance solubility, they can increase polarity. Consider replacing flexible PEG chains with more rigid alkyl linkers or incorporating cyclic structures (e.g., piperidine, piperazine) to reduce the number of hydrogen bond donors and acceptors and create a more compact structure.[1][9]

  • Bioisosteric Replacement: Replace polar amide bonds within the linker structure with less polar esters.[10] This simple substitution can reduce the hydrogen bond donor count and dramatically improve membrane permeability, leading to enhanced cellular degradation.[10]

Q3: My linker modifications aren't sufficiently improving permeability. What other strategies can I explore?

A: If linker optimization is insufficient, several alternative strategies can be employed:

  • "Chameleon" or 3D Conformation Strategy: Design linkers that can form intramolecular hydrogen bonds (IMHBs).[2] This allows the PROTAC to adopt a folded, more compact, and less polar conformation in the hydrophobic environment of the cell membrane, effectively shielding its polar groups and improving passive diffusion.[11]

  • Prodrug Approach: Temporarily mask polar functional groups (like hydroxyls or amides) with lipophilic moieties that can be cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[2][9]

  • Advanced Delivery Systems: For particularly challenging PROTACs, consider using nanoparticle-based delivery systems.[9][12] Encapsulating the PROTAC in lipid or polymeric nanoparticles can improve solubility, stability, and facilitate cellular uptake.[9][12][13]

Frequently Asked Questions (FAQs)

Why do PEG-based PROTACs often have poor cell permeability?

PROTACs inherently possess physicochemical properties that are challenging for cell permeability. These molecules are large, often exceeding the typical "Rule of 5" guidelines for oral bioavailability, with molecular weights frequently over 800 Da.[1][6][13] The inclusion of PEG linkers, while beneficial for solubility and linker flexibility, contributes to a high polar surface area (TPSA) and an increased number of hydrogen bond donors and acceptors, all of which can hinder passive diffusion across the lipid bilayer of the cell membrane.[1][13]

How does PEG linker length impact permeability and degradation activity?

The length of the PEG linker is a critical determinant of PROTAC efficacy. Studies have shown that increasing the number of PEG units can decrease permeability.[7] There is often an optimal linker length that provides the necessary flexibility and distance to facilitate a stable ternary complex (Target-PROTAC-E3 Ligase) without excessively increasing the molecule's size and polarity.[5][8] For example, one study observed that a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit linker.[7] However, this relationship is not always linear, and the ideal length must be determined empirically for each specific target and E3 ligase pair.[5]

What is the "hook effect" and how does it relate to PROTAC concentration?

The "hook effect" describes the phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the essential ternary complex required for ubiquitination and degradation.[2] It is crucial to perform a wide dose-response curve to identify the optimal concentration window for maximum degradation and to avoid misinterpreting a lack of activity at high concentrations as poor permeability.[2]

Data Presentation

The following table summarizes illustrative data showing the impact of linker modifications on the physicochemical properties and permeability of hypothetical PROTACs.

PROTAC IDLinker ModificationMW (Da)TPSA (Ų)HBD CountPermeability (Papp, 10⁻⁶ cm/s)
PROTAC-A5-unit PEG, Amide98521060.2 (Low)
PROTAC-B3-unit PEG, Amide89718560.8 (Low-Med)
PROTAC-C3-unit PEG, Ester89817552.5 (Medium)
PROTAC-D3-unit Alkyl, Amide85515053.1 (Medium)

Data is illustrative and compiled from general trends reported in the literature.[11] Papp values are representative of Caco-2 or PAMPA assay results.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells, providing a robust model for predicting in vivo absorption.[3][14]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) with 10 mM HEPES, pH 7.4

  • Test PROTAC and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use wells that meet the established TEER threshold (e.g., >200 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayer gently with pre-warmed (37°C) transport buffer.

    • Prepare the donor solution by dissolving the test PROTAC and controls in transport buffer to the final desired concentration (e.g., 10 µM).

    • Note: Due to the nature of PROTACs, low recovery can be an issue. Adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-1%) to the basolateral (receiver) buffer can help improve recovery.[16][17]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the donor solution to the apical (upper) chamber.

    • Add fresh transport buffer (with BSA if used) to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set time (e.g., 90-120 minutes).[17]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Visualizations

Diagrams of Key Concepts and Workflows

The following diagrams illustrate fundamental concepts in PROTAC development and troubleshooting.

G cluster_0 Troubleshooting Workflow start Low Cellular Activity of PEG-based PROTAC biochem Biochemical Assay (e.g., TR-FRET) start->biochem active PROTAC is Active biochem->active Potent inactive PROTAC is Inactive biochem->inactive Not Potent perm Assess Permeability (Caco-2 / PAMPA) perm_issue Permeability Issue Confirmed perm->perm_issue Low Papp active->perm optimize Implement Optimization Strategy perm_issue->optimize linker 1. Modify Linker (Length, Rigidity, Bioisosteres) optimize->linker conformation 2. Promote IMHB ('Chameleon' Effect) optimize->conformation delivery 3. Advanced Delivery (e.g., Nanoparticles) optimize->delivery retest Re-synthesize & Test linker->retest conformation->retest delivery->retest

Caption: A logical workflow for troubleshooting low cellular activity of a PROTAC.

G center PROTAC Permeability mw Molecular Weight (MW) (High MW hinders diffusion) center->mw tpsa Polar Surface Area (TPSA) (High TPSA reduces lipid bilayer entry) center->tpsa hbd Hydrogen Bond Donors (HBDs) (High count increases desolvation penalty) center->hbd flex Flexibility & Conformation (Can adopt 'chameleon' states) center->flex sol Solubility (Balance between aqueous & lipid) center->sol

Caption: Key physicochemical factors influencing PROTAC cell permeability.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin (from E2) Ub->Ternary E1->E2->E3 cascade Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified mechanism of action for PROTAC-mediated protein degradation.

References

Technical Support Center: THP Deprotection in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the deprotection of tetrahydropyranyl (THP) ethers without affecting the integrity of complex Proteolysis-Targeting Chimera (PROTAC) molecules.

Frequently Asked Questions (FAQs)

Q1: Why is THP deprotection a challenge in PROTAC synthesis?

A1: PROTACs are intricate, hetero-bifunctional molecules that often contain a variety of sensitive functional groups.[1][2] Standard acidic conditions used for THP deprotection, such as strong mineral acids, can lead to the degradation of the PROTAC structure, particularly the warhead, linker, or E3 ligase ligand.[3] Key challenges include:

  • Acid-labile functional groups: Many PROTACs incorporate moieties that are unstable in acidic environments, leading to undesired side reactions or complete decomposition.

  • Complex molecular architecture: The large and often flexible nature of PROTACs can present steric hindrance, making the THP-protected hydroxyl group less accessible for deprotection.[4]

  • "Hook effect": While more relevant to their biological activity, the bifunctional nature of PROTACs means they can form various complexes in solution, which might complicate reaction kinetics.[5]

Q2: My PROTAC is degrading during THP deprotection. What are the likely causes?

A2: Degradation is typically caused by overly harsh acidic conditions. Functional groups common in PROTACs that are susceptible to degradation under acidic conditions include, but are not limited to:

  • Tert-butyl esters and carbamates (e.g., Boc groups): These are highly acid-labile and will be cleaved under conditions used for THP deprotection.

  • Certain heterocycles: The stability of various nitrogen-containing heterocycles can be compromised in strong acid.

  • Glutarimide warheads (for CRBN): The imide functionality can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • VHL ligands: The hydroxyproline (B1673980) core of many VHL ligands can be sensitive to strong acids.

Q3: What are the mildest conditions available for THP deprotection?

A3: Several mild and selective methods have been developed to deprotect THP ethers while preserving sensitive functional groups.[6][7][8] These often involve the use of weak acids, Lewis acids, or non-acidic methods. Some of the most common mild reagents include:

  • Pyridinium (B92312) p-toluenesulfonate (PPTS): A mildly acidic salt, often used in alcoholic solvents like ethanol (B145695) or methanol (B129727).[9]

  • Acetic Acid (AcOH): Typically used in a mixture of THF and water.[9]

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): Used in catalytic amounts in wet acetonitrile.[7]

  • Iron(III) tosylate: A mild Lewis acid catalyst used in methanol at room temperature.[10]

  • Lithium chloride (LiCl) in aqueous DMSO: A neutral method that can be effective for selective deprotection.[6][11]

Troubleshooting Guide

Problem: Incomplete or Slow Deprotection
Potential CauseSuggested Solution(s)
Insufficient Acid Catalyst Increase the loading of the mild acid catalyst (e.g., PPTS, AcOH) incrementally. Monitor the reaction by TLC or LC-MS to avoid significant byproduct formation.
Steric Hindrance Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Be aware that higher temperatures can also promote degradation.
Low Reagent Reactivity Switch to a more reactive, yet still mild, deprotection system. For example, if PPTS in ethanol is ineffective, consider trying catalytic DDQ in wet acetonitrile.[7]
Inappropriate Solvent Ensure the PROTAC is fully soluble in the chosen solvent system. For some neutral methods, DMSO has been shown to be a superior solvent choice.[6][11]
Problem: Formation of Side Products/Degradation of PROTAC
Potential CauseSuggested Solution(s)
Acid Strength is Too High Switch to a milder acid catalyst. If using acetic acid, consider pyridinium p-toluenesulfonate (PPTS), which has a higher pKa.[9]
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.
Water Content For some reactions, the presence of water is crucial for hydrolysis.[12] For others, anhydrous conditions might be necessary to prevent hydrolysis of other functional groups. Carefully control the water content in your reaction.
Reagent Incompatibility Consider a fundamentally different deprotection strategy, such as the neutral LiCl/H₂O/DMSO system, which avoids acids altogether.[6][11]

Experimental Protocols

Protocol 1: Mild Deprotection using Pyridinium p-toluenesulfonate (PPTS)
  • Dissolve the THP-protected PROTAC in ethanol or methanol (typically 0.1 M concentration).

  • Add a catalytic amount of PPTS (e.g., 0.1-0.3 equivalents).

  • Stir the reaction mixture at room temperature or warm gently to 40-50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild base such as saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Neutral Deprotection using Lithium Chloride

This method is particularly useful for substrates with highly acid-sensitive functional groups.[6][11]

  • In a flask, combine the THP-protected PROTAC (1 equivalent), lithium chloride (LiCl, 5 equivalents), and water (10 equivalents).

  • Add dimethyl sulfoxide (B87167) (DMSO) to dissolve the components (aim for a concentration of ~0.2 M of the substrate).

  • Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Data Summary: Comparison of Mild THP Deprotection Methods

Reagent/MethodTypical Solvent(s)TemperatureKey AdvantagesPotential Issues
PPTS Ethanol, MethanolRT to 50 °CVery mild, commercially available, easy to handle.[9]Can be slow for sterically hindered substrates.
Acetic Acid THF/H₂ORT to 45 °CInexpensive and readily available.[9]May be too acidic for highly sensitive PROTACs.
DDQ (catalytic) Acetonitrile/H₂ORoom TemperatureFast and efficient under mild conditions.[7]DDQ can be toxic and requires careful handling.
LiCl/H₂O DMSO90 °CNeutral conditions, avoids acid altogether.[6][11]High temperature may not be suitable for all substrates.
Iron(III) Tosylate MethanolRoom TemperatureInexpensive, non-corrosive Lewis acid catalyst.[10]May not be compatible with all functional groups.

Visualized Workflows

G start Start: THP-Protected PROTAC check_stability Assess PROTAC for acid-labile groups (e.g., Boc, t-butyl esters) start->check_stability method_ppts Method 1: PPTS in EtOH/MeOH at RT - 40°C check_stability->method_ppts None or moderately stable method_neutral Method 2: LiCl/H2O in DMSO at 90°C check_stability->method_neutral Highly acid-sensitive monitor Monitor reaction by TLC/LC-MS method_ppts->monitor method_neutral->monitor method_ddq Method 3: Catalytic DDQ in wet MeCN at RT method_ddq->monitor troubleshoot Troubleshoot: - Incomplete reaction? - Degradation? monitor->troubleshoot troubleshoot->method_neutral Degradation observed troubleshoot->method_ddq Reaction slow/incomplete workup Work-up and Purification troubleshoot->workup Reaction complete end Isolated Deprotected PROTAC workup->end

Caption: Troubleshooting workflow for selecting a THP deprotection method.

G cluster_acidic Acid-Catalyzed Deprotection cluster_side_reaction Potential Side Reaction prot_thp PROTAC-O-THP protonation Protonation of THP Oxygen prot_thp->protonation + H+ (e.g., PPTS) carbocation Formation of Oxocarbenium Ion protonation->carbocation Loss of PROTAC-OH deprot_protac PROTAC-OH protonation->deprot_protac (Regenerated) nucleophilic_attack Nucleophilic Attack by ROH or H2O carbocation->nucleophilic_attack + ROH/H2O boc_group PROTAC-Boc boc_cleavage Cleavage of Boc group boc_group->boc_cleavage + H+ (Too Acidic) degraded_protac PROTAC-NH2 + Isobutylene + CO2 boc_cleavage->degraded_protac logic Choice of mild acid (PPTS) prevents side reactions by selectively enabling the desired pathway at a lower energy.

Caption: Logic of selective vs. non-selective deprotection.

References

Navigating the Lability of THP-PEG2-methyl propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the THP-PEG2-methyl propionate (B1217596) linker in their synthetic workflows. The inherent acid-lability of the tetrahydropyranyl (THP) ether bond, while advantageous for controlled deprotection, can present challenges during multi-step syntheses. This resource provides detailed troubleshooting advice and protocols to help you avoid unintended cleavage of this valuable linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of THP-PEG2-methyl propionate linker cleavage?

A1: The primary point of instability in the this compound linker is the tetrahydropyranyl (THP) ether bond. This bond is highly susceptible to cleavage under acidic conditions.[1] The reaction is an acid-catalyzed hydrolysis or alcoholysis of the acetal (B89532) functional group.[2] The polyethylene (B3416737) glycol (PEG) and methyl propionate portions of the linker are generally stable under a wider range of conditions.

Q2: At what pH should I be concerned about the cleavage of the THP group?

A2: While a precise pH threshold for the cleavage of the THP group can be substrate-dependent, it is generally considered labile in mildly acidic aqueous conditions.[3] Cleavage can be observed at a pH of around 4.8 and becomes more rapid as the acidity increases.[3] For optimal stability, it is recommended to maintain the pH of your reaction and purification steps above 7.

Q3: Can common laboratory practices inadvertently lead to linker cleavage?

A3: Yes. Several routine procedures can expose the linker to acidic conditions sufficient for cleavage. These include:

  • Chromatography: Un-neutralized silica (B1680970) gel can be acidic enough to cause cleavage during purification.

  • Reagents: Certain reagents or the salts of reagents (e.g., amine hydrochloride salts) can create an acidic microenvironment.

  • Work-up: Aqueous work-ups with acidic solutions (e.g., dilute HCl) will readily cleave the THP ether.

  • Solvents: Some grades of solvents can contain acidic impurities.

Troubleshooting Guide: Preventing Unwanted Cleavage

This section provides solutions to common problems encountered during the use of the this compound linker.

Issue 1: Linker cleavage observed during amide coupling reactions.
  • Root Cause: The carboxylic acid starting material or the use of acidic additives can lower the pH of the reaction mixture.

  • Solution: Employ coupling conditions that are neutral or slightly basic.

    • Recommended Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). These reagents are highly efficient and operate under non-acidic conditions.

    • Avoid: Using coupling additives that are acidic, such as unbuffered 1-hydroxybenzotriazole (B26582) (HOBt). If HOBt is necessary, ensure sufficient base is present to neutralize it.

Issue 2: Cleavage of the THP group during chromatographic purification.
  • Root Cause: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like THP ethers.

  • Solution: Neutralize the silica gel or use a less acidic stationary phase.

    • Silica Gel Neutralization: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v) or pyridine.

    • Alternative Stationary Phases: Consider using neutral alumina (B75360) for chromatography, which is less likely to cause cleavage of acid-labile groups.[4]

    • Buffered Mobile Phase: For reverse-phase HPLC, use a mobile phase buffered to a neutral or slightly basic pH.

Issue 3: Linker instability during the work-up of a reaction.
  • Root Cause: Using acidic aqueous solutions to wash or extract the reaction mixture.

  • Solution: Employ neutral or basic work-up procedures.

    • Washing Solutions: Use saturated aqueous sodium bicarbonate (NaHCO₃) solution or brine to wash the organic layer.

    • Avoid Acid Washes: Do not wash with solutions such as dilute HCl or ammonium (B1175870) chloride.

Quantitative Data Summary

The stability of the THP ether is highly dependent on the pH. The following table summarizes the general stability profile.

pH RangeStability of THP EtherNotes
< 4 Highly LabileRapid cleavage is expected.
4 - 6 Moderately LabileCleavage can occur, especially with prolonged exposure or elevated temperatures.[3]
6 - 7 Generally StableMinimal cleavage is expected under typical reaction times and temperatures.
> 7 StableThe THP ether is stable to basic conditions, including strong bases like NaOH and organometallics.[2][5]

Experimental Protocols

Protocol 1: Amide Coupling Using HATU/DIPEA

This protocol describes a general procedure for coupling a carboxylic acid to an amine without cleaving the this compound linker.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve the amine (1.1 eq) in anhydrous DMF.

  • Activation:

    • To the solution of the carboxylic acid, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Coupling:

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent.

Protocol 2: Purification of a THP-Protected Compound by Flash Chromatography

This protocol provides a method for purifying a compound containing the this compound linker while minimizing the risk of cleavage.

  • Slurry Preparation:

    • Choose an appropriate solvent system for the separation based on TLC analysis.

    • In a beaker, create a slurry of silica gel in the chosen eluent.

    • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Column Packing:

    • Pack a chromatography column with the neutralized silica gel slurry.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution:

    • Elute the column with the triethylamine-containing eluent, collecting fractions as usual.

  • Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Cleavage_Mechanism cluster_linker This compound Linker cluster_conditions Cleavage Conditions cluster_products Cleavage Products Linker R-O-THP-PEG2-CO2Me Alcohol R-OH Linker->Alcohol Acid-catalyzed hydrolysis Acid H+ Water H2O Byproduct THP-derived byproduct Experimental_Workflow cluster_troubleshooting Key Considerations to Avoid Cleavage Start Start with THP-protected starting material Coupling Amide Coupling (HATU, DIPEA in DMF) Start->Coupling Workup Aqueous Work-up (Saturated NaHCO3, Brine) Coupling->Workup Purification Flash Chromatography (Silica gel with 1% TEA) Workup->Purification End Intact THP-linked product Purification->End Base Use non-nucleophilic base NoAcid Avoid acidic reagents and work-up NeutralizeSilica Neutralize silica gel for purification Orthogonal_Strategy Molecule Molecule with THP and Boc protecting groups Deprotect_Boc Deprotect Boc Group (e.g., TFA in DCM) Molecule->Deprotect_Boc Stronger Acid Deprotect_THP Deprotect THP Group (e.g., Acetic Acid/THF/H2O) Molecule->Deprotect_THP Milder Acid Selective_Boc_Removal THP group remains intact Deprotect_Boc->Selective_Boc_Removal Selective_THP_Removal Boc group remains intact (under mild acidic conditions) Deprotect_THP->Selective_THP_Removal

References

Technical Support Center: Enhancing the Solubility of PEG-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those incorporating polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, especially those with PEG linkers, often exhibit poor solubility?

PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can lead to low aqueous solubility.[1][2] While PEG linkers are incorporated to improve hydrophilicity and solubility, the overall physicochemical properties of the PROTAC are also heavily influenced by the often lipophilic warhead and E3 ligase ligand.[2][3] This combination of a large, complex structure and lipophilic moieties contributes to the solubility challenges frequently observed with this class of molecules.[2]

Q2: What are the primary strategies to improve the solubility of my PEG-containing PROTAC?

There are two main approaches to enhance the solubility of PROTACs:

  • Chemical Modification: This involves altering the molecular structure of the PROTAC itself. Optimizing the length and composition of the PEG linker is a key strategy.[3] Additionally, incorporating polar or ionizable groups into the linker can significantly improve aqueous solubility.[4]

  • Formulation Strategies: This approach focuses on the delivery of the PROTAC without changing its chemical structure. Techniques such as creating amorphous solid dispersions (ASDs), using lipid-based formulations, and employing cyclodextrins can enhance the apparent solubility and dissolution rate of the PROTAC.[5][6][7]

Q3: How does the length of the PEG linker affect PROTAC solubility?

Generally, increasing the length of the PEG linker enhances the hydrophilicity of the PROTAC, which is expected to improve its aqueous solubility.[8][9] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving interaction with water molecules. However, the relationship is not always linear, and an excessively long PEG chain can sometimes lead to other issues like reduced cell permeability.[8] Finding the optimal PEG linker length often requires a balance between improving solubility and maintaining other desirable drug-like properties.

Q4: What are amorphous solid dispersions (ASDs) and how do they improve PROTAC solubility?

Amorphous solid dispersions (ASDs) are formulations where the PROTAC is dispersed in a polymer matrix in an amorphous, or non-crystalline, state.[5][7] The amorphous form of a drug typically has a higher apparent solubility and faster dissolution rate compared to its crystalline form.[5] By preventing crystallization, the polymer matrix helps to maintain a supersaturated solution of the PROTAC, increasing its bioavailability.[7] Commonly used polymers for PROTAC ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Soluplus®, and Eudragit®.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
My PROTAC precipitates out of solution during my in vitro assay. 1. The PROTAC concentration exceeds its thermodynamic solubility in the assay buffer. 2. The PROTAC is aggregating at the tested concentration.1. Determine the kinetic and thermodynamic solubility of your PROTAC in the relevant assay buffer (see Experimental Protocols). Ensure your working concentration is below the solubility limit. 2. If solubility is limiting, consider formulating the PROTAC as an ASD or using solubilizing excipients in your assay. 3. Optimize the PEG linker by increasing its length or incorporating more polar functionalities.
I observe a "hook effect" (decreased degradation at high concentrations) which I suspect is due to poor solubility. At high concentrations, poor solubility can lead to the formation of inactive aggregates, contributing to the hook effect. The formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex is the primary cause of the hook effect, but solubility can exacerbate this.1. Confirm the solubility of your PROTAC across the entire concentration range of your experiment. 2. If solubility is an issue at higher concentrations, use a formulation strategy (e.g., ASD) to improve it. 3. Focus on the lower end of the dose-response curve to identify the optimal concentration for degradation before the onset of the hook effect.
My PEG-containing PROTAC has lower than expected cell permeability despite good solubility. While PEG linkers improve solubility, their high polarity can sometimes hinder passive diffusion across the lipophilic cell membrane. An excessively long and flexible PEG linker can also adopt conformations that are not favorable for membrane traversal.1. Find a balance in the PEG linker length. A moderately sized PEG linker may provide sufficient solubility without overly compromising permeability. 2. Consider linker designs that incorporate both PEG units for solubility and more rigid or hydrocarbon-based elements to balance physicochemical properties. 3. Explore formulation strategies, such as lipid-based nanoparticles, to facilitate cellular uptake.
Different batches of my synthesized PROTAC show variable solubility. The solid-state form of the PROTAC (crystalline vs. amorphous) can significantly impact its solubility. Different synthesis or purification batches may result in different solid forms.1. Characterize the solid-state properties of each batch using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). 2. If different polymorphs or degrees of crystallinity are observed, establish a consistent manufacturing process to ensure a uniform solid form. 3. For consistent results, consider formulating the PROTAC as an amorphous solid dispersion.

Data Presentation

Table 1: Impact of Linker Modification on Thermodynamic Solubility of Cereblon-Recruiting PROTACs

PROTACLinker Moiety DescriptionThermodynamic Solubility in FaSSIF at 37°C (µg/mL)
AZ1 Contains a PEG-like ether chain48.4 ± 2.6
AZ2 Different linker group from AZ128.1 ± 5.2
AZ3 Different linker group from AZ134.5 ± 7.7
AZ4 Different linker group from AZ117.3 ± 1.6

FaSSIF: Fasted State Simulated Intestinal Fluid. Data from a study on amorphous solid dispersion formulations of four cereblon-recruiting PROTACs.

Table 2: Effect of Formulation on PROTAC Supersaturation

PROTACFormulationDrug Loading (% w/w)Observed Effect on Supersaturation
ARCC-4 Amorphous Solid Dispersion with HPMCAS10% and 20%Pronounced supersaturation without precipitation.[5]
ARCC-4 Amorphous Solid Dispersion with Eudragit® L 100-5510% and 20%Enabled pronounced supersaturation of ARCC-4.[10]
AZ1 Amorphous Solid Dispersion with HPMCASup to 20%Up to a 2-fold increase in drug supersaturation compared to the pure amorphous API.[11]
LC001 Ternary ASD with HPMCAS and Sodium Dodecyl SulfateNot specifiedSignificantly improved release performance with ~90% dissolution after 180 min.[6]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a PROTAC.[12][13]

Materials:

  • PROTAC compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials (e.g., glass HPLC vials)

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UPLC system with UV detector

  • Appropriate organic solvent for stock solution (e.g., DMSO)

Procedure:

  • Add an excess amount of the solid PROTAC compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

  • To separate the undissolved solid, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a syringe filter.

  • Carefully collect the supernatant or filtrate.

  • Prepare a standard curve of the PROTAC in the same buffer (or a mixture of buffer and a small amount of organic solvent to ensure dissolution of the standards).

  • Analyze the concentration of the dissolved PROTAC in the supernatant/filtrate using a validated HPLC/UPLC-UV method.

  • Calculate the thermodynamic solubility based on the measured concentration and the standard curve.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing PROTAC ASDs.

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS)

  • Volatile organic solvent(s) that can dissolve both the PROTAC and the polymer (e.g., dichloromethane, methanol, or a mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug loading (e.g., 10% w/w PROTAC).

  • Weigh the appropriate amounts of the PROTAC and the polymer.

  • Dissolve both the PROTAC and the polymer in a suitable volume of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator.

  • After the bulk of the solvent is removed, a thin film or solid mass will remain in the flask.

  • Further dry the solid material in a vacuum oven at an elevated temperature (e.g., 40-60°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion.

  • Characterize the ASD using techniques like PXRD to confirm its amorphous nature and DSC to determine its glass transition temperature (Tg).

Visualizations

G cluster_strategies Solubility Enhancement Strategies for PEG-PROTACs cluster_chem_mod cluster_formulation chem_mod Chemical Modification linker_opt Linker Optimization chem_mod->linker_opt Focus on polar_groups Incorporate Polar/Ionizable Groups chem_mod->polar_groups Add formulation Formulation Strategies asd Amorphous Solid Dispersions (ASDs) formulation->asd Utilize lipid Lipid-Based Formulations formulation->lipid Employ cyclo Cyclodextrins formulation->cyclo Use peg_length Optimize PEG Length linker_opt->peg_length composition Vary Linker Composition linker_opt->composition

Caption: Key strategies to enhance the solubility of PROTACs.

G start Start: Poorly Soluble PROTAC solubility_assay Perform Solubility Assay (Kinetic & Thermodynamic) start->solubility_assay is_soluble Is Solubility Sufficient? solubility_assay->is_soluble proceed Proceed with Downstream Assays is_soluble->proceed Yes optimize Implement Solubility Enhancement Strategy is_soluble->optimize No re_evaluate Re-evaluate Solubility optimize->re_evaluate re_evaluate->is_soluble

Caption: Experimental workflow for addressing PROTAC solubility issues.

References

PROTAC Technical Support Center: Mitigating Off-Target Effects via Linker Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to PROTAC off-target effects, with a specific focus on the strategic optimization of the linker. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate the challenges of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: My PROTAC is degrading known off-target proteins. How can modifying the linker improve its selectivity?

A1: The linker is a critical determinant of PROTAC selectivity. It dictates the spatial arrangement of the target protein and the E3 ligase in the ternary complex. Subtle changes to the linker can alter this geometry, creating more favorable interactions for the on-target protein or less favorable (clashing) interactions for off-target proteins.

Key linker parameters to optimize for selectivity include:

  • Length: Altering the linker length can fine-tune the distance between the recruited proteins. For example, extending a linker by a single ethylene (B1197577) glycol unit was shown to abolish HER2 degradation while preserving EGFR degradation for a lapatinib-based PROTAC.[1]

  • Composition & Rigidity: The chemical makeup of the linker (e.g., PEG vs. alkyl chain) affects its flexibility. A more rigid linker can lock the ternary complex into a specific conformation, which may favor the on-target over other structurally similar proteins.[1][2] Conversely, flexible linkers might be necessary to achieve the productive ternary complex formation.[3]

  • Attachment Point (Exit Vector): The point at which the linker connects to the warhead and the E3 ligase ligand is crucial.[4][] Changing the attachment site alters the "exit vector" from the binding pocket, which can dramatically influence the orientation of the recruited proteins and the stability of the resulting ternary complex.[2][4]

Q2: What is the "hook effect" and how does it relate to linker design?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because excessive PROTAC molecules form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[6] While primarily a concentration-dependent issue, linker design can help mitigate it by enhancing the stability of the ternary complex through positive cooperativity. A well-designed linker promotes favorable protein-protein interactions within the ternary complex, making it more stable than the binary complexes, which can reduce the hook effect.[6]

Q3: How do I begin troubleshooting a PROTAC with suspected off-target effects?

A3: A systematic, multi-pronged approach is essential. The first step is to confirm and identify the off-target proteins using an unbiased, global proteomics approach. This is followed by targeted validation and linker optimization to abrogate the unwanted degradation.

A recommended workflow is as follows:

  • Global Proteomics: Use techniques like mass spectrometry (LC-MS/MS) to compare protein levels in cells treated with your PROTAC versus a vehicle control. This provides a global view of all proteins that are degraded.[7][8][9]

  • Target Validation: Confirm the degradation of high-priority off-targets identified in the proteomics screen using an orthogonal method, such as Western Blotting.[9]

  • Assess Ternary Complex Formation: Use biophysical assays (e.g., SPR, NanoBRET) to determine if the off-target protein can form a ternary complex with your PROTAC and the E3 ligase.[10][11][][13] This helps confirm the off-target effect is mechanism-based.

  • Initiate Linker Optimization: Synthesize a small library of PROTAC analogues with systematic variations in linker length, composition, and attachment points to identify a new lead compound with improved selectivity.[2][]

Troubleshooting Guides

Issue 1: Global proteomics reveals degradation of multiple, structurally unrelated off-targets.

Potential CauseTroubleshooting Steps
Promiscuous Warhead or E3 Ligand Test the warhead and E3 ligase ligand as individual small molecules to see if they have inherent off-target effects. If so, a different warhead or E3 ligase system may be needed.
Poor Physicochemical Properties The PROTAC may be aggregating or exhibiting non-specific binding due to poor solubility.[15] Evaluate and optimize solubility. Introducing more hydrophilic linkers (e.g., with PEG units) or ionizable motifs can improve aqueous solubility.[1][15]
Incorrect PROTAC Concentration High concentrations can lead to off-target effects. Perform a detailed dose-response curve for both on-target and off-target degradation to find a therapeutic window where on-target degradation is maximized and off-target effects are minimized.[16]

Issue 2: My PROTAC degrades a specific, structurally similar off-target protein (e.g., a kinase family member).

Potential CauseTroubleshooting Steps
Suboptimal Ternary Complex Conformation The current linker may allow for a productive ternary complex to form with both the on-target and off-target proteins. This is a primary challenge that linker optimization can solve.
1. Vary Linker Length: Synthesize analogues with shorter and longer linkers. Subtle changes in length can introduce steric hindrance for the off-target protein while maintaining a productive conformation for the on-target.[2][17][18]
2. Alter Linker Rigidity: Introduce rigid elements (e.g., alkynes, cyclic structures) or flexible elements (e.g., PEG chains) into the linker.[1] A more rigid linker may lock the PROTAC into a conformation that is only accepted by the on-target protein.
3. Change Attachment Points: Re-synthesize the PROTAC by connecting the linker to a different solvent-exposed position on the warhead or E3 ligase ligand.[4][] This is a powerful way to fundamentally change the geometry of the ternary complex.

Data Presentation

Table 1: Impact of Linker Modification on BRD4 Degrader Selectivity

This table summarizes hypothetical data illustrating how linker modifications can impact the degradation potency (DC₅₀) and selectivity for a target protein (BRD4) versus an off-target protein.

PROTAC IDLinker MoietyLinker Length (atoms)BRD4 DC₅₀ (nM)Off-Target X DC₅₀ (nM)Selectivity (Off-Target/On-Target)
PROTAC-01 PEG-31225502x
PROTAC-02 PEG-4151020020x
PROTAC-03 Alkyl Chain1515755x
PROTAC-04 PEG-5185>1000>200x
PROTAC-05 PEG-4 (New Attachment)1512>2000>167x

Data is representative and for illustrative purposes.

Visualizations

Diagrams of Workflows and Concepts

G cluster_0 Linker Optimization Workflow for Selectivity start Initial PROTAC with Off-Target Effects proteomics 1. Global Proteomics (LC-MS/MS) to Identify Off-Targets start->proteomics validation 2. Validate Off-Targets (e.g., Western Blot) proteomics->validation synthesis 3. Synthesize Linker Library (Vary Length, Rigidity, Attachment) validation->synthesis screening 4. Screen Library for On/Off-Target Degradation synthesis->screening decision Improved Selectivity? screening->decision finish Optimized PROTAC decision->finish Yes reiterate Re-evaluate & Refine Design decision->reiterate No reiterate->synthesis

Caption: A workflow for systematic linker optimization to mitigate off-target effects.

ternary_complex Linker properties dictate ternary complex geometry and selectivity. cluster_good Productive On-Target Complex cluster_bad Non-Productive Off-Target Complex TGT Target Protein E3_1 E3 Ligase OFF_TGT Off-Target Protein E3_2 E3 Ligase clash Steric Clash! PROTAC_1 Optimized PROTAC (Rigid/Specific Length Linker) PROTAC_1->TGT Binds Warhead PROTAC_1->E3_1 Binds E3 Ligand PROTAC_2 Original PROTAC (Flexible/Suboptimal Linker) PROTAC_2->OFF_TGT Binds Warhead PROTAC_2->E3_2 Binds E3 Ligand

Caption: Linker properties dictate ternary complex geometry and selectivity.

Key Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying potential off-target proteins degraded by a PROTAC using isobaric labeling (e.g., TMT) and LC-MS/MS.[9]

Objective: To obtain an unbiased, quantitative profile of protein degradation across the proteome.

Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant human cell line (e.g., MCF-7) in triplicate for each condition.

    • Treat cells with:

      • Vehicle Control (e.g., 0.1% DMSO)

      • Test PROTAC (at optimal degradation concentration, e.g., 100 nM)

      • Negative Control PROTAC (if available, e.g., an inactive epimer)

    • Incubate for a duration sufficient to observe degradation (e.g., 18-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors to denature proteins.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest proteins into peptides overnight using an enzyme like Trypsin.

  • Isobaric Labeling (TMT/iTRAQ):

    • Label the peptide samples from each condition with a different isobaric tag according to the manufacturer's protocol.

    • Combine the labeled samples into a single tube.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the combined, labeled peptides using high-performance liquid chromatography (HPLC).

    • Analyze the eluting peptides using a high-resolution tandem mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins across the different conditions.

    • Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.[9]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes how to use SPR to measure the formation and stability of the ternary complex, which is crucial for understanding both on-target and off-target activity.[10][13]

Objective: To quantify the binding affinity and kinetics of the Target-PROTAC-E3 Ligase complex.

Methodology:

  • Chip Preparation:

    • Immobilize a high-purity, tagged E3 ligase complex (e.g., Avi-tagged VHL complex) onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis (Controls):

    • Inject the PROTAC alone over the E3 ligase surface to measure the binary PROTAC-E3 interaction.

    • Inject the target protein alone over the E3 ligase surface to confirm no direct interaction.

  • Ternary Complex Formation Assay:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (or off-target protein) mixed with a range of concentrations of your PROTAC.

    • Inject these pre-incubated mixtures over the E3 ligase-immobilized surface.

    • The resulting sensorgrams will measure the binding of the Target-PROTAC binary complex to the E3 ligase, reflecting the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 kinetics or steady-state affinity) to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.

    • Calculate the cooperativity (alpha), which is the ratio of the binary binding affinity to the ternary complex affinity. Positive cooperativity (alpha > 1) indicates a stable ternary complex and is a hallmark of an effective PROTAC. Comparing the affinity and cooperativity for on-target vs. off-target proteins can provide critical insights for linker optimization.[13]

References

purification strategies for PROTACs synthesized with THP-PEG2-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Purification

Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of PROTACs, with a specific focus on those synthesized using THP-PEG2-methyl propionate (B1217596) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for PROTACs?

A1: The purification of PROTACs typically involves one or a combination of chromatographic techniques. Due to their often complex and lipophilic nature, standard purification methods may need significant optimization. The most common methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used high-resolution technique ideal for final purification steps to achieve high purity (>99%).[1] It separates molecules based on hydrophobicity.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC. SFC often provides orthogonal selectivity and faster run times, making it excellent for both chiral and achiral separations.[1][2][3] It is particularly effective for complex molecules like PROTACs.[1][4]

  • Reverse-Phase Flash Chromatography: A lower-pressure alternative to HPLC, suitable for purifying larger quantities (milligram to gram scale) of crude material.[5][6] It is often used as a preliminary purification step before a final polishing step with HPLC or SFC.

Q2: How does the THP-PEG2-methyl propionate linker influence the purification strategy?

A2: The this compound linker imparts specific characteristics that must be considered during purification:

  • PEG Component: The polyethylene (B3416737) glycol (PEG) portion increases the hydrophilicity and water solubility of the PROTAC.[7][8][9] This can improve its behavior in reverse-phase chromatography but may also require careful optimization of the mobile phase gradient.

  • THP Protecting Group: The tetrahydropyranyl (THP) group is a common hydroxyl-protecting group. Its presence increases the lipophilicity of the PROTAC intermediate. Purification is often required both before and after the acidic removal of the THP group.[10] The deprotection step adds a potential source of impurities that must be removed.

  • Overall Polarity: The combination of a hydrophobic THP group and a hydrophilic PEG chain can result in amphipathic properties, which may lead to challenging chromatographic behavior such as peak tailing or poor solubility in certain mobile phases.

Q3: When should I purify my PROTAC? Before or after THP deprotection?

A3: A two-step purification strategy is often necessary:

  • Purification of the THP-protected PROTAC: It is crucial to purify the molecule after the final coupling step to remove unreacted starting materials and coupling reagents. This simplifies the subsequent deprotection step.

  • Purification after THP deprotection: The deprotection reaction (e.g., using mild acid) will introduce new impurities, including the cleaved THP group and any byproducts from side reactions.[10] A final purification step is essential to isolate the pure, active PROTAC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in RP-HPLC 1. Secondary Interactions: The basic nitrogens common in PROTACs can interact with residual silanols on the silica-based column. 2. Compound Overload: Injecting too much sample can saturate the column. 3. Poor Solubility: The compound may be precipitating on the column.1. Use an acidic modifier in the mobile phase (e.g., 0.1% TFA or formic acid) to protonate basic sites and minimize secondary interactions.[5] 2. Reduce the injection volume/concentration. 3. Modify the mobile phase. Increase the percentage of organic solvent at the start of the gradient or use a different organic solvent (e.g., acetonitrile (B52724) vs. methanol).
Multiple, Poorly Resolved Peaks 1. Diastereomers: The THP group introduces a chiral center, potentially leading to diastereomers that are difficult to separate. 2. Incomplete Deprotection: Residual THP-protected starting material is co-eluting with the final product. 3. Suboptimal Chromatography Method: The chosen column or mobile phase does not provide adequate resolution.1. Use a high-resolution column with smaller particle sizes. 2. Optimize the gradient: Use a shallower, longer gradient. 3. Consider SFC, which often provides better resolution for isomers than RP-HPLC.[2][4] 4. Ensure the deprotection reaction goes to completion by monitoring with LC-MS.
Low Recovery from Purification 1. Compound Precipitation: The PROTAC may have poor solubility in the mobile phase, causing it to precipitate in the tubing or on the column. 2. Irreversible Binding: The compound may be binding irreversibly to the stationary phase. 3. Compound Instability: The PROTAC may be degrading under the purification conditions (e.g., strongly acidic mobile phase).1. Check solubility in the mobile phase before injection. Add a co-solvent like DMSO to the sample if necessary. 2. Use a different stationary phase (e.g., a polymer-based column instead of silica-based). 3. Use a milder acidic modifier (e.g., formic acid instead of TFA). 4. Consider SFC, which uses less harsh conditions.[3]
Product is Contaminated with Starting Materials 1. Inefficient Prior Purification: The crude material was not sufficiently pure before the final step. 2. Similar Retention Times: The starting materials have very similar polarity to the final product.1. Perform a preliminary purification using flash chromatography to remove the bulk of impurities.[5] 2. Optimize the HPLC/SFC gradient to maximize separation. A shallower gradient around the elution time of the product and impurities can significantly improve resolution.

Experimental Protocols

Protocol 1: General Reverse-Phase Flash Chromatography

This protocol is suitable for the initial purification of crude, THP-protected PROTACs (100 mg - 2 g scale).

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO or DMF), then adsorb it onto a small amount of silica (B1680970) gel or Celite. Dry the solid support under vacuum.

  • Column Selection: Choose a C18 flash column appropriately sized for your sample amount.

  • System Preparation:

    • Equilibrate the column with 5-10 column volumes of the initial mobile phase (e.g., 95% Water + 0.1% Formic Acid / 5% Acetonitrile + 0.1% Formic Acid).[11]

    • Ensure the mobile phases are properly degassed to prevent bubble formation.[11]

  • Loading: Load the dried, adsorbed sample onto the top of the column.

  • Elution: Run a linear gradient from low to high organic phase content (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance (e.g., at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: THP Group Deprotection

This protocol describes a mild method for removing the THP protecting group.

  • Reaction Setup: Dissolve the purified THP-protected PROTAC (1 equivalent) in a suitable alcohol solvent (e.g., methanol (B129727) or ethanol).

  • Acid Addition: Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a dilute solution of HCl in an organic solvent.[10]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is complete when the starting material peak is no longer observed.

  • Workup: Once complete, quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected PROTAC, which can then be purified by RP-HPLC or SFC.

Protocol 3: Final Purification by Preparative RP-HPLC

This protocol is for achieving high purity of the final deprotected PROTAC.

  • Method Development: First, develop an analytical method using a small injection on an analytical RP-HPLC system to determine the optimal gradient for separation.

  • Sample Preparation: Dissolve the crude deprotected PROTAC in a suitable solvent (e.g., DMSO, or the initial mobile phase). Filter the sample through a 0.22 µm filter to remove particulates.[11]

  • Column and Mobile Phase:

    • Use a preparative C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA.

  • Purification Run:

    • Equilibrate the column with the initial mobile phase conditions determined from the analytical run.

    • Inject the sample.

    • Run the gradient developed during method optimization.

  • Fraction Collection: Collect fractions corresponding to the product peak, guided by UV detection.

  • Analysis and Lyophilization: Analyze the fractions by LC-MS to confirm purity. Combine pure fractions and lyophilize to obtain the final product as a solid.

Visualized Workflows and Logic

PROTAC_Purification_Workflow crude Crude THP-Protected PROTAC flash Step 1: Reverse-Phase Flash Chromatography crude->flash lcms1 LC-MS Analysis of Fractions flash->lcms1 combine1 Combine Pure Fractions lcms1->combine1 deprotect Step 2: THP Deprotection (e.g., mild acid) combine1->deprotect crude_final Crude Deprotected PROTAC deprotect->crude_final hplc Step 3: Preparative RP-HPLC or SFC Purification crude_final->hplc lcms2 LC-MS Analysis of Fractions hplc->lcms2 combine2 Combine Pure Fractions (>95% Purity) lcms2->combine2 lyo Lyophilization combine2->lyo final_product Final Pure PROTAC lyo->final_product Troubleshooting_Resolution start Problem: Poor Peak Resolution q1 Is the gradient optimized? start->q1 sol1 Action: Run a shallower gradient over a longer time. q1->sol1 No q2 Is the column chemistry appropriate? q1->q2 Yes sol1->q2 sol2 Action: Try a different stationary phase (e.g., Phenyl-Hexyl). q2->sol2 No q3 Are diastereomers present? q2->q3 Yes sol2->q3 sol3 Action: Switch to an orthogonal technique like SFC. q3->sol3 Yes end Resolution Improved q3->end No sol3->end

References

Validation & Comparative

Validating PROTAC Activity with a THP-PEG2-Methyl Propionate Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a chemical linker that connects them. The linker is not merely a spacer but plays a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of validating PROTACs that utilize a THP-PEG2-methyl propionate (B1217596) linker, offering insights into its performance relative to other linker types and detailing the experimental protocols required for rigorous validation.

The Role of the Linker in PROTAC Function

The linker influences the formation of a stable and productive ternary complex between the E3 ligase, the PROTAC, and the target protein. This ternary complex formation is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome. The composition, length, and flexibility of the linker can significantly impact the thermodynamics and kinetics of this process.

The THP-PEG2-methyl propionate linker combines several structural features:

  • Tetrahydropyran (THP): A cyclic ether that can provide conformational rigidity.

  • Polyethylene Glycol (PEG): A flexible and hydrophilic chain that can enhance solubility and influence the distance and orientation between the two ligands. The '2' indicates two ethylene (B1197577) glycol units.

  • Methyl Propionate: An ester group that can serve as an attachment point and may influence cell permeability.

The unique combination of these elements can impart specific properties to the PROTAC, affecting its degradation efficiency and overall pharmacological profile.

Comparative Analysis of PROTAC Activity

To illustrate the validation process, we will consider a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. We will compare the performance of a BRD4-targeting PROTAC featuring a this compound linker against PROTACs with alternative linkers.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
PROTAC IDLinker TypeDC50 (nM)Dmax (%)
PROTAC-A This compound 15 95
PROTAC-BAlkyl Chain (C8)7580
PROTAC-CPEG42592
PROTAC-DClick-Chemistry Linker5088

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Viability of BRD4-Targeting PROTACs in Cancer Cell Line (MV4-11)
PROTAC IDLinker TypeIC50 (nM)
PROTAC-A This compound 20
PROTAC-BAlkyl Chain (C8)100
PROTAC-CPEG435
PROTAC-DClick-Chemistry Linker65

IC50: The concentration of the PROTAC required to inhibit 50% of cell growth.

Experimental Protocols for PROTAC Validation

Accurate and reproducible data are paramount in validating PROTAC activity. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This technique is used to visualize and quantify the reduction in the levels of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11 for BRD4) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours). The proteasome inhibitor will prevent the degradation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal in the presence of the PROTAC indicates that the PROTAC is mediating the ubiquitination of the target protein.

Cellular Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the cell viability against the PROTAC concentration.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

Western_Blot_Workflow cluster_1 Western Blotting Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H Ubiquitination_Assay_Workflow cluster_2 In-Cell Ubiquitination Assay Workflow step1 Cell Treatment (PROTAC + Proteasome Inhibitor) step2 Cell Lysis step1->step2 step3 Immunoprecipitation of Target Protein step2->step3 step4 Western Blot with Anti-Ubiquitin Antibody step3->step4 step5 Detection of Ubiquitinated Target Protein step4->step5

A Comparative Guide to THP-PEG2-methyl propionate and Alkyl-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of a specific polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG2-methyl propionate (B1217596), and traditional alkyl-based linkers, supported by illustrative experimental data and detailed protocols.

Overview of Linker Types

THP-PEG2-methyl propionate is a short-chain PEG-based linker. PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity.[2] This property can enhance the aqueous solubility of the PROTAC molecule, a crucial factor for in vitro handling and potential in vivo applications.[3][4] The flexible nature of PEG linkers may also allow for favorable conformations that facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5]

Alkyl-based linkers are comprised of saturated or unsaturated hydrocarbon chains.[2] They are typically more hydrophobic than PEG linkers, which can enhance cell permeability but may negatively impact aqueous solubility.[3][6] Alkyl linkers are synthetically straightforward and offer a high degree of conformational flexibility.[1]

Data Presentation: Quantitative Comparison

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and cell permeability of a PROTAC. The following tables summarize illustrative data comparing a short-chain PEG linker (representative of this compound) and an alkyl linker in the context of Bromodomain-containing protein 4 (BRD4) degradation.

Table 1: Comparison of Degradation Efficiency and Physicochemical Properties

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Calculated logP
PEG-based (e.g., this compound)PROTAC-PEG50>901.53.2
Alkyl-basedPROTAC-Alkyl35>905.04.5

This table presents a hypothetical but illustrative dataset compiled from general findings in the literature comparing short-chain PEG and alkyl linkers for BRD4 degradation.

Table 2: General Physicochemical and Biological Properties

PropertyThis compound (PEG-based)Alkyl-based Linkers
Solubility Generally higher aqueous solubility.[3][4]Generally lower aqueous solubility, more soluble in organic solvents.[3][6]
Cell Permeability Can be lower due to increased polarity, but flexible nature may aid in adopting membrane-permeable conformations.[4]Generally higher due to increased lipophilicity.[3][6]
Metabolic Stability Ether backbone can be less prone to oxidative metabolism compared to some alkyl chains.[]Can be susceptible to oxidative metabolism.[8]
Ternary Complex Formation Flexibility may allow for optimal orientation of the target and E3 ligase.[4][5]High flexibility can sometimes lead to an entropic penalty upon binding.[3]
Synthesis Can be more complex and costly compared to simple alkyl chains.[2]Generally synthetically accessible and cost-effective.[2]

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound or Alkyl Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Data Analysis Synth_PEG Synthesize PROTAC with this compound linker Permeability Cell Permeability Assay (e.g., PAMPA) Synth_PEG->Permeability Degradation Protein Degradation Assay (Western Blot) Synth_PEG->Degradation Viability Cell Viability Assay (e.g., MTS) Synth_PEG->Viability Synth_Alkyl Synthesize PROTAC with Alkyl linker Synth_Alkyl->Permeability Synth_Alkyl->Degradation Synth_Alkyl->Viability Papp Calculate Papp Permeability->Papp DC50 Determine DC50 and Dmax Degradation->DC50 IC50 Determine IC50 Viability->IC50 Linker_Properties_Relationship Logical Relationship of Linker Properties Linker Linker Choice (PEG vs. Alkyl) Properties Physicochemical Properties Linker->Properties Solubility Solubility Properties->Solubility Permeability Permeability Properties->Permeability Stability Metabolic Stability Properties->Stability Performance PROTAC Performance Properties->Performance Degradation Degradation Efficiency (DC50, Dmax) Performance->Degradation PK Pharmacokinetics Performance->PK

References

Confirming PROTAC Synthesis: A Comparative Guide to LC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a Proteolysis Targeting Chimera (PROTAC) is a critical first step. Verifying the identity, purity, and structural integrity of these complex heterobifunctional molecules is paramount before proceeding with downstream biological assays. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation of PROTAC synthesis, supported by experimental data and detailed protocols.

At a Glance: LC-MS vs. Other Techniques

LC-MS has emerged as a cornerstone technique in the analytical toolkit for PROTACs due to its exceptional sensitivity and speed. However, a comprehensive characterization often relies on the synergistic use of multiple analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides unparalleled detail for structural elucidation. The choice of technique, or combination thereof, depends on the specific analytical question being addressed.

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) SpectroscopyHPLC-UV (High-Performance Liquid Chromatography with UV detection)
Primary Information Molecular Weight, Elemental Formula, Purity, Fragmentation PatternsDetailed 3D Molecular Structure, Connectivity of AtomsPurity, Relative Quantification
Sensitivity High (pg/mL to ng/mL range)[1]Lower (mg range)[2]Moderate (µg/mL to ng/mL range)
Sample Requirements Low (µg to ng)[3]High (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]Low to Moderate (µg)
Analysis Time Fast (minutes per sample)[3]Slower (minutes to hours per sample)[3]Fast (minutes per sample)
Structural Information Provides molecular weight and fragmentation data, which can infer structure.Provides detailed, unambiguous structural information.[]Limited to retention time and UV absorbance, no direct structural data.
Quantitative Analysis Can be quantitative with appropriate calibration and internal standards.[5]Inherently quantitative under specific experimental conditions.[6]Quantitative with proper calibration.
Throughput HighLowHigh

In-Depth Comparison

LC-MS: This technique is highly favored for initial confirmation of a successful synthesis and for assessing the purity of the PROTAC sample. Its high sensitivity is particularly advantageous given the often-potent nature of PROTACs, which are typically effective at low concentrations.[1] LC-MS provides the molecular weight of the synthesized PROTAC, offering a primary confirmation that the desired molecule has been formed. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, adding another layer of confidence. Tandem MS (MS/MS) experiments can be used to fragment the PROTAC molecule, and the resulting fragmentation pattern can be used to confirm its structure, particularly the integrity of the linker and the two ligand moieties.[7]

NMR Spectroscopy: For unambiguous structural elucidation, NMR is the gold standard.[] While less sensitive and requiring more sample than LC-MS, NMR provides a detailed map of the molecule's atomic connectivity.[3] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of the PROTAC's structure, confirming that the warhead, linker, and E3 ligase ligand are correctly assembled. This level of detail is crucial for identifying and characterizing any potential isomers or byproducts that may have formed during synthesis.

HPLC-UV: While not providing direct structural information, HPLC with UV detection is a valuable tool for assessing the purity of a PROTAC sample. It is a robust and widely available technique for separating the synthesized PROTAC from starting materials, reagents, and byproducts. By comparing the retention time and UV spectrum of the main peak to a reference standard (if available), a degree of confidence in the identity of the compound can be achieved. It is often used as a preliminary purification and purity check before more definitive analysis by LC-MS and NMR.

Experimental Protocols

LC-MS/MS Protocol for PROTAC Analysis

This protocol provides a general workflow for the analysis of a synthesized PROTAC using a high-resolution mass spectrometer.

1. Sample Preparation:

  • Dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution in the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for PROTACs.

  • Scan Range: A full scan range of m/z 150-2000 is generally sufficient to cover the molecular weight of most PROTACs.

  • Data Acquisition: Acquire data in both full scan mode to determine the accurate mass of the parent ion and in data-dependent MS/MS mode to obtain fragmentation spectra for structural confirmation.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and compound.

¹H and ¹³C NMR Protocol for PROTAC Characterization

This protocol outlines the basic steps for acquiring ¹H and ¹³C NMR spectra for a synthesized PROTAC.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified PROTAC in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the PROTAC.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum.

  • Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate for most organic molecules.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.

4. ¹³C NMR Acquisition:

  • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A spectral width of 0 to 200 ppm is typical for most organic compounds.

5. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

  • Reference the spectra to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the PROTAC. 2D NMR experiments (COSY, HSQC, HMBC) are often necessary for complete structural assignment.

Mandatory Visualizations

To better understand the processes involved in PROTAC synthesis and analysis, the following diagrams illustrate the key pathways and workflows.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: Mechanism of action for a PROTAC, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_decision Decision cluster_downstream Downstream Applications Synthesis Chemical Synthesis of PROTAC Purification Purification (e.g., HPLC) Synthesis->Purification LCMS_Analysis LC-MS Analysis (Molecular Weight & Purity) Purification->LCMS_Analysis NMR_Analysis NMR Analysis (Structural Elucidation) Purification->NMR_Analysis Confirmation Synthesis Confirmed? LCMS_Analysis->Confirmation NMR_Analysis->Confirmation Confirmation->Synthesis No Bio_Assays Biological Assays Confirmation->Bio_Assays Yes

Caption: Experimental workflow for PROTAC synthesis, purification, and analytical confirmation.

References

Optimizing Ternary Complex Formation: A Comparative Guide to PEG Linker Length in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a pioneering therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent destruction by the proteasome. A critical determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-binding moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of the PEG linker is not merely a spacer; it is a crucial parameter that dictates the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby profoundly influencing the efficiency of protein degradation.[3][4]

This guide provides a comparative analysis of how different PEG linker lengths affect ternary complex formation and degradation efficiency, supported by quantitative experimental data. It also details the experimental protocols for key assays used to assess these interactions, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the rational design of next-generation protein degraders.

The Impact of PEG Linker Length on PROTAC Efficacy: A Data-Driven Comparison

The optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.[3] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may lead to a non-productive complex with inefficient ubiquitination.[1][5] The following tables summarize data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs with Varied PEG Linker Lengths Data compiled from studies investigating the degradation of ERα, a key target in breast cancer.[1]

PROTAC CompoundLinker CompositionNumber of PEG UnitsLinker Length (Atoms, approx.)Degradation (DC50, nM)
PROTAC APEG2~9>1000
PROTAC BPEG4~15100
PROTAC C PEG 6 ~21 20
PROTAC DPEG8~2750
PROTAC EPEG10~33200

Note: The optimal degradation was observed with a 6-unit PEG linker, highlighting a clear structure-activity relationship.

Table 2: Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths Data illustrating that linkers shorter than a certain threshold show no activity, while longer linkers exhibit robust degradation.[5]

PROTAC CompoundLinker CompositionLinker Length (Atoms)Degradation Activity
TBK1-PROTAC 1Alkyl/PEG< 12No apparent activity
TBK1-PROTAC 2Alkyl/PEG12Weak degradation
TBK1-PROTAC 3 Alkyl/PEG 15 Robust degradation
TBK1-PROTAC 4Alkyl/PEG18Moderate degradation

Table 3: Biophysical Characterization of the BRD4-MZ1-VHL Ternary Complex Data for the well-characterized PROTAC MZ1, which links a BRD4 inhibitor to a VHL E3 ligase ligand.

InteractionTechniqueAffinity (KD)Cooperativity (α)Reference
MZ1 <=> BRD4BD2SPR1 nM-[6][7]
MZ1 <=> VHL ComplexSPR29 nM-[6][7]
BRD4BD2-MZ1-VHL SPR - 26 [7]
MZ1 <=> BRD4BD2ITC4 nM-[6][7]
MZ1 <=> VHL ComplexITC66 nM-[6][7]
BRD4BD2-MZ1-VHL ITC - 15 [7]

Note: The high cooperativity values (α > 1) indicate that the formation of the ternary complex is energetically favorable, with protein-protein interactions contributing to its stability.[8]

Visualizing the Process: From Mechanism to Measurement

To better understand the principles of PROTAC action and assessment, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_binary Binary Complex Formation PROTAC PROTAC Binary1 POI-PROTAC PROTAC->Binary1 Binary2 E3-PROTAC PROTAC->Binary2 POI Target Protein (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary Binary2->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3 Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_binary1 Binary Interaction 1 cluster_ternary Ternary Complex Formation cluster_binary2 Binary Interaction 2 (Control) start Start immobilize 1. Immobilize E3 Ligase on Biosensor Chip start->immobilize inject_protac 2a. Inject PROTAC (Analyte) immobilize->inject_protac inject_mix 2b. Inject Pre-incubated PROTAC + Target Protein immobilize->inject_mix inject_poi 2c. Inject Target Protein alone (Analyte) immobilize->inject_poi measure_binary1 3a. Measure Binding (KD for E3-PROTAC) inject_protac->measure_binary1 analyze 4. Data Analysis (Calculate Cooperativity, α) measure_binary1->analyze measure_ternary 3b. Measure Binding (Ternary Kinetics & Affinity) inject_mix->measure_ternary measure_ternary->analyze measure_binary2 3c. Confirm No Direct Binding to E3 Ligase inject_poi->measure_binary2 measure_binary2->analyze end End analyze->end

Caption: Workflow for assessing ternary complex formation using SPR.

Linker_Logic cluster_logic Linker Length Optimization Logic start PROTAC Design (Vary PEG Linker Length) short Linker Too Short start->short optimal Optimal Linker Length start->optimal long Linker Too Long start->long outcome_short Steric Hindrance => No Ternary Complex short->outcome_short outcome_optimal Stable & Productive Ternary Complex optimal->outcome_optimal outcome_long Inefficient Ubiquitination => Weak Ternary Complex long->outcome_long result_short No Degradation outcome_short->result_short result_optimal High Degradation Efficacy (Low DC50) outcome_optimal->result_optimal result_long Low Degradation outcome_long->result_long

Caption: Relationship between PEG linker length and degradation outcome.

Experimental Protocols for Key Assays

A multi-faceted approach combining biophysical and cell-based assays is crucial for a thorough assessment of ternary complex formation and PROTAC efficacy.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (on- and off-rates) and affinity measurements (KD).[9]

  • Objective: To measure the binding affinities of the PROTAC to its individual protein partners (binary interactions) and to quantify the kinetics and stability of the ternary complex.[6]

  • Principle: One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other binding partner(s) (the analyte) flows over the surface. Changes in mass on the chip surface due to binding are detected as a change in the refractive index, measured in resonance units (RU).

  • General Protocol for Ternary Complex Analysis:

    • Immobilization: Covalently immobilize a high-purity, tagged (e.g., His-tagged or biotinylated) E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a suitable sensor chip (e.g., NTA or streptavidin-coated).[9][10]

    • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity and kinetics.

    • Ternary Complex Formation: Prepare a series of solutions containing a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase.[10]

    • Control: Inject the target protein alone to ensure it does not bind non-specifically to the immobilized E3 ligase.

    • Data Analysis: Analyze the sensorgrams using instrument software to fit the data to appropriate binding models (e.g., 1:1 binding for binary, ternary complex models). The stability of the ternary complex can be assessed by its dissociation rate (k_off).[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).[12]

  • Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation. ITC is particularly valuable for calculating cooperativity (α).[13]

  • Principle: A solution of one molecule (the "ligand," e.g., PROTAC) is titrated into a solution of another molecule (the "macromolecule," e.g., target protein) in a sample cell. The heat change upon binding is measured relative to a reference cell.

  • General Protocol for Cooperativity Measurement:

    • Binary Titration 1: Titrate the PROTAC into a solution of the target protein.

    • Binary Titration 2: Titrate the PROTAC into a solution of the E3 ligase.

    • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.

    • Data Analysis: Fit the binding isotherms to determine the thermodynamic parameters for each interaction. The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value of α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[14]

NanoBRET™ Ternary Complex Assay (Cell-Based)

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that allows for the quantitative detection of molecular interactions within living cells.[15]

  • Objective: To measure the formation of the ternary complex in a physiological cellular environment, providing data that is often more predictive of degradation.[13]

  • Principle: The target protein is expressed as a fusion with a NanoLuc® luciferase (energy donor). The E3 ligase (e.g., VHL or CRBN) is expressed as a fusion with a HaloTag® protein, which is labeled with a fluorescent ligand (energy acceptor).[15] Upon PROTAC-induced formation of the ternary complex, the donor and acceptor are brought into close proximity (<10 nm), resulting in energy transfer that can be measured as a ratiometric signal.

  • General Protocol:

    • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

    • Labeling: Add the HaloTag® fluorescent ligand to the cells and incubate to allow for labeling.

    • PROTAC Treatment: Treat the cells with a dose-response range of the PROTACs with different linker lengths.

    • Signal Detection: Add the NanoLuc® substrate and measure both the donor emission and acceptor emission using a plate reader equipped for BRET measurements.

    • Data Analysis: Calculate the NanoBRET™ ratio. A dose-dependent increase in the ratio indicates ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where an excess of PROTAC molecules forms binary complexes, leading to a decrease in the BRET signal.[14][15]

Western Blotting for Protein Degradation

Western blotting remains the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.

  • Objective: To determine the extent of target protein degradation (Dmax) and the concentration of PROTAC required to achieve 50% degradation (DC50).

  • Principle: This immunodetection technique uses antibodies to detect a specific protein in a cell lysate sample that has been separated by protein size via gel electrophoresis.

  • General Protocol:

    • Cell Treatment: Plate cells and treat them with a dose-response range of PROTACs for a defined period (e.g., 18-24 hours).[4]

    • Cell Lysis: Harvest the cells and prepare protein lysates.

    • Quantification: Determine the total protein concentration in each lysate (e.g., using a BCA assay) to ensure equal loading.

    • Electrophoresis & Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunodetection: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

    • Imaging and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imager. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.[3]

Conclusion

The length of the PEG linker is a critical attribute in the design of an effective PROTAC.[1] As demonstrated by the compiled data, there is no universal optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair. A systematic approach to linker length optimization is therefore essential for developing potent and selective protein degraders. By employing a combination of robust biophysical techniques like SPR and ITC to characterize the ternary complex and cell-based assays such as NanoBRET™ and Western blotting to confirm cellular activity, researchers can effectively navigate the complex structure-activity landscape of PROTACs. This integrated strategy enables the rational design of molecules with enhanced therapeutic potential, paving the way for new treatments for a wide range of diseases.

References

A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comparative analysis of commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[2] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] While the human genome encodes over 600 E3 ligases, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1][4] This guide focuses on ligands for four of the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[1][5]

Signaling Pathway: PROTAC Mechanism of Action

The efficacy of a PROTAC is dependent on its ability to induce the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Proteasome->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Quantitative Performance Comparison of E3 Ligase Ligands

The choice of an E3 ligase ligand significantly impacts a PROTAC's degradation potency (DC₅₀) and maximal degradation level (Dₘₐₓ).[1] The following table summarizes the binding affinities of common ligands to their respective E3 ligases and provides examples of their performance when incorporated into PROTACs. It is crucial to note that DC₅₀ and Dₘₐₓ values are highly context-dependent, varying with the target protein, linker composition, and cell line used.

E3 LigaseLigand Example(s)Binding Affinity (Kᵈ) to E3 LigaseRepresentative PROTAC Performance
CRBN Pomalidomide (B1683931), Lenalidomide, ThalidomidePomalidomide and Lenalidomide show stronger binding than Thalidomide.[6][7]ARV-110 (CRBN-based): Currently in Phase 2 clinical trials for prostate cancer.[]
VHL VH032185 nM[9]MZ1 (VHL-based): Degrades BRD4 with a DC₅₀ of <100 nM in HeLa cells.
MDM2 Nutlin-3, RG7388Nutlin-3 and its derivatives bind to the p53 site on MDM2.[10][11]MDM2-based EGFR degrader: Showed moderate degradation of EGFR mutants.[11]
cIAP1 Bestatin derivatives, LCL161 derivativesHigh-affinity IAP antagonists have been developed from initial Bestatin-based compounds.[12]SNIPERs (cIAP-based): Have been developed to degrade targets like AR and BCR-ABL.[12][13]

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.[1]

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in target protein levels in cells treated with a PROTAC.[1][2]

  • Materials:

    • Cell line of interest and culture medium.

    • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[14]

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[2]

    • HRP-conjugated secondary antibodies and chemiluminescent substrate.[2]

    • Imaging system.

  • Procedure:

    • Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[14]

    • Cell Lysis: Wash cells with cold PBS and add lysis buffer to extract total protein.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[2]

    • Immunoblotting: Block the membrane and incubate with primary antibodies for the target protein and a loading control. Subsequently, wash and incubate with a secondary HRP-conjugated antibody.[14]

    • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities, normalizing the target protein signal to the loading control to determine the percentage of degradation.[14]

Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kᵈ), stoichiometry, and thermodynamic parameters.

  • Materials:

    • Purified E3 ligase (e.g., CRBN-DDB1 complex).

    • E3 ligase ligand of interest.

    • ITC instrument.

    • Appropriate buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a solution of the purified E3 ligase in the buffer and load it into the sample cell of the ITC instrument.[2]

    • Prepare a solution of the E3 ligase ligand in the same buffer and load it into the injection syringe.[2]

    • Perform a series of automated injections of the ligand into the sample cell while monitoring the heat changes.[2]

    • Analyze the resulting data to determine the binding affinity (Kᵈ).

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is active and can lead to the ubiquitination of the target protein.

  • Materials:

    • Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.[1]

    • Ubiquitin and ATP.[1]

    • PROTAC of interest.

    • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).[1]

    • Western blot apparatus and antibodies against the target protein and ubiquitin.[1]

  • Procedure:

    • Combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.[1]

    • Add the purified target protein to the mixture.

    • Add the PROTAC at the desired concentration. A no-PROTAC control is essential.[1]

    • Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time.

    • Stop the reaction and analyze the products by Western blot, probing for the target protein to observe higher molecular weight bands corresponding to ubiquitinated species.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for the discovery and evaluation of novel PROTACs, a process that inherently compares the effectiveness of the chosen E3 ligase ligand.[15][16]

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Design & Synthesis B 2. In Vitro Binding Assays (e.g., ITC, TR-FRET) A->B C 3. Cell-Based Degradation Assay (Western Blot) B->C D 4. DC50 / Dmax Determination C->D E 5. Downstream Functional Assays D->E F Lead Optimization E->F F->A Iterative Improvement

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.

Conclusion

The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL remain the most widely used, each presenting a distinct set of advantages and disadvantages.[2] Ligands like pomalidomide for CRBN are well-characterized and potent, while VHL ligands like VH032 offer a different E3 ligase biology to exploit.[6][9] The development of ligands for other E3 ligases, such as MDM2 and cIAPs, continues to expand the toolkit for targeted protein degradation, offering the potential to overcome resistance and tailor degradation to specific cellular contexts or tissues.[11][12] A thorough comparative analysis, utilizing the robust experimental protocols outlined in this guide, is paramount to identifying the optimal E3 ligase ligand and linker combination for the successful development of novel protein degraders.

References

Evaluating the In Vivo Stability of Drug Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in antibody-drug conjugates (ADCs) and other targeted drug delivery systems is a critical determinant of their therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the therapeutic payload at the intended site of action. Conversely, a linker that is excessively stable may not efficiently release the active drug within the target cell, thereby reducing therapeutic efficacy. This guide provides a comparative analysis of different linker types, with a focus on evaluating their in vivo stability, supported by experimental data and detailed protocols.

Comparison of In Vivo Stability for Common Linker Classes

The choice of a linker is pivotal in the design of ADCs. Linkers are broadly classified as cleavable or non-cleavable, each with distinct mechanisms of action and stability profiles.

Linker TypeCleavage MechanismPlasma StabilityKey Characteristics
Valine-Citrulline Enzymatic (Cathepsin B)HighStable in circulation, designed for cleavage within the lysosome where cathepsins are upregulated.[1]
Hydrazone pH-sensitiveModerateDesigned to be stable at physiological pH (7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes.[1]
Disulfide Redox-sensitiveModerate to LowCleaved in the presence of reducing agents like glutathione, which are found at higher concentrations inside cells compared to the bloodstream.[1]
Maleimide-based (Thioether) Non-cleavableHighRelies on the degradation of the antibody backbone within the lysosome to release the payload. Can be susceptible to retro-Michael reaction, leading to drug loss.[2]
PEG-based N/A (often part of a larger linker structure)Generally HighPolyethylene (B3416737) glycol (PEG) units are often incorporated into linkers to improve solubility and pharmacokinetics. The stability is dependent on the cleavable or non-cleavable moiety it is attached to.

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of linker stability in a physiological environment is crucial for the development of safe and effective targeted therapies. The following are standard experimental protocols used to quantify the stability of drug-linker conjugates in vivo.[1][4][5]

Enzyme-Linked Immunosorbent Assay (ELISA) for Intact ADC Quantification

This method measures the concentration of the antibody still conjugated to its drug payload over time in plasma samples.[1]

Protocol Outline:

  • Animal Dosing: The ADC is administered to a suitable animal model (e.g., mice or rats) typically via intravenous injection.[1]

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours).[2] Plasma is then isolated from these samples.[1]

  • Plate Coating: A 96-well microtiter plate is coated with an antigen that is specific to the monoclonal antibody component of the ADC. The plate is then incubated and washed to remove any unbound antigen.[1]

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of proteins. The plate is incubated and washed again.[1]

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen. This is followed by an incubation period and a wash step.[1]

  • Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This secondary antibody will only bind to ADCs that have retained their drug payload.[1]

  • Substrate Addition: A chromogenic or fluorogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a detectable signal.[1]

  • Data Analysis: The signal intensity is measured using a plate reader. The concentration of the intact ADC in the plasma samples is determined by comparing the signal to a standard curve.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload Quantification

This method is employed to quantify the amount of the cytotoxic drug that has been prematurely released from the ADC into the bloodstream.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: This follows the same procedure as the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent, such as acetonitrile, is added to the plasma samples to precipitate proteins, including the ADC.[1]

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.[1]

    • Supernatant Collection: The supernatant, which contains the small molecule free payload, is carefully collected.[1]

  • Liquid Chromatography (LC) Separation: The collected supernatant is injected into an LC system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column.[1]

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The payload is identified and quantified based on its unique mass-to-charge ratio.[1]

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict a generalized workflow for evaluating ADC linker stability and the mechanism of action of an ADC.

experimental_workflow cluster_invivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation ADC_Admin ADC Administration (Intravenous) Animal_Model Animal Model (e.g., Mouse, Rat) ADC_Admin->Animal_Model Blood_Collection Blood Sample Collection (Time Points) Animal_Model->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation Protein_Precipitation Protein Precipitation (for LC-MS) Plasma_Isolation->Protein_Precipitation ELISA ELISA for Intact ADC Plasma_Isolation->ELISA LCMS LC-MS/MS for Free Payload Protein_Precipitation->LCMS PK_Profile Pharmacokinetic Profile ELISA->PK_Profile LCMS->PK_Profile Stability_Assessment Linker Stability Assessment PK_Profile->Stability_Assessment adc_mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxicity

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for THP-PEG2-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. While THP-PEG2-methyl propionate (B1217596) has served as a valuable tool, a diverse array of alternative linkers offers a broader spectrum of chemical and physical properties to optimize PROTAC design. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform rational PROTAC development.

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Its length, rigidity, and chemical composition dictate the relative orientation and proximity of these two proteins, ultimately influencing the efficiency of ubiquitination and subsequent degradation of the target. Alternatives to THP-PEG2-methyl propionate can be broadly categorized into flexible and rigid linkers, with a growing emphasis on "clickable" linkers for their synthetic tractability.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, offering a comparative view of how different linker types can influence these key parameters.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible Linkers
PEG-basedBRD4CRBN<1>90[1]
Alkyl/EtherTBK1VHL396[2]
Rigid Linkers
Piperazine-basedSMARCAVHL--[2]
Benzyl-basedSMARCAVHL--[2]
Clickable Linkers
Triazole-based (PEG linker)BRD4CRBN<0.5 µM (for 0, 4-5 PEG units)-[2]

Table 1: Impact of Linker Type on PROTAC Performance. This table illustrates that both flexible and clickable linkers can achieve potent degradation of target proteins. The choice of linker can be highly target- and E3 ligase-dependent.

Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
9-atom alkyl chainCRBNSelf-degradationPotent-[2]
3 PEG unitsCRBNSelf-degradationWeak-[2]

Table 2: Influence of Linker Composition on Degradation Efficacy. This comparison highlights that even with the same target and E3 ligase, altering the linker composition from a hydrocarbon chain to a PEG chain can significantly impact degradation potency.

In-Depth Look at Linker Alternatives

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility.

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[3] They are generally hydrophobic, which can sometimes negatively impact solubility but may enhance cell permeability.

  • PEG Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[3] This increased polarity can improve the solubility and pharmacokinetic profile of the PROTAC molecule. Statistics indicate that a significant portion of reported PROTACs utilize PEG linkers.

Rigid Linkers: Constraining for Potency

Rigid linkers, often incorporating cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][4]

"Clickable" Linkers: Streamlining Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity for its efficiency and specificity in PROTAC synthesis. The resulting triazole ring is not just a linkage point but can also be considered a rigid linker component that is metabolically stable.[2] This approach allows for the modular and rapid assembly of PROTAC libraries with diverse linker lengths and compositions.[2][5]

Experimental Protocols

Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol outlines a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG linker (e.g., Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove impurities.

  • Purify the product by flash column chromatography.[6]

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture to remove excess TFA and DCM.[6]

Step 3: Final Amide Coupling

  • Repeat the amide coupling procedure from Step 1, using the deprotected amine from Step 2 and the final carboxylic acid-containing component.[6]

Western Blot for Quantifying PROTAC-Induced Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.

1. Cell Treatment:

  • Plate cells at an appropriate density and allow them to attach overnight.

  • Treat the cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7][8]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation to remove cell debris.[7]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay like the BCA assay.[7]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7][9]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.[7]

Visualizing Key Concepts in PROTAC Research

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships between linker properties.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation Degradation->TargetProtein Resynthesis

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (Chemiluminescence) F->G H Data Analysis (Densitometry) G->H I Determine DC50 & Dmax H->I

Caption: A streamlined workflow for assessing PROTAC-mediated protein degradation using Western blotting.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition Composition (e.g., PEG, Alkyl) Composition->TernaryComplex Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Rigidity Rigidity Rigidity->TernaryComplex Efficacy Degradation Efficacy (DC50, Dmax) TernaryComplex->Efficacy Solubility->Efficacy Permeability->Efficacy

Caption: The interplay of linker properties significantly influences the overall performance and efficacy of a PROTAC.

References

Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Optimizing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often empirically optimized, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a flexible or a rigid linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data from key case studies, to aid researchers in the rational design of next-generation protein degraders.

The Decisive Role of the Linker in PROTAC Function

The linker is not a mere spacer; it is an active participant in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3]

At a Glance: Flexible vs. Rigid Linkers

Linker TypeCharacteristicsAdvantagesDisadvantages
Flexible Typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[2]- Synthetic accessibility and ease of modification.[2]- Can adopt multiple conformations to facilitate ternary complex formation.[4]- High conformational flexibility can lead to an entropic penalty upon binding.[4]- May result in suboptimal or unproductive ternary complex conformations.[5]- Can contribute to poor pharmacokinetic properties (e.g., high hydrophobicity for alkyl chains).[4]
Rigid Incorporate cyclic structures (e.g., piperazine, phenyl rings) or unsaturated bonds (e.g., alkynes).[6]- Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty.[6]- May enhance the stability and cooperativity of the ternary complex.[7]- Can improve pharmacokinetic properties and cell permeability.[8]- More synthetically challenging to prepare.[6]- Lack of flexibility may hinder the formation of a productive ternary complex if the geometry is not optimal.[2]

Case Study 1: Androgen Receptor (AR) Degradation - The Impact of Rigidity

A study by Shibata et al. provides a direct comparison of flexible versus rigid linkers in the context of Androgen Receptor (AR) degradation.[8] They developed Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a type of PROTAC that recruits the inhibitor of apoptosis protein (IAP) E3 ligase.

In their work, a parent PROTAC with a flexible PEG-based linker demonstrated effective AR degradation. However, when the flexible linker was replaced with more rigid disubstituted phenyl linkers, the resulting PROTACs were inactive.[2][8] This suggests that for this particular system, the conformational flexibility of the linker was crucial for achieving a productive ternary complex.

Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACLinker TypeLinker CompositionDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTAC 54FlexiblePEG-basedExhibited degradation[2]
PROTACs 55-57RigidDisubstituted phenylNo activity[2]

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation - The Sufficiency of Flexibility

In a study by Zorba et al., the role of linker length and flexibility was investigated for Bruton's Tyrosine Kinase (BTK) degraders that recruit the cereblon (CRBN) E3 ligase.[4][6] They synthesized a series of PROTACs with flexible PEG linkers of varying lengths.

Their findings revealed that longer, more flexible linkers resulted in potent BTK degradation, with DC50 values in the low nanomolar range.[4] Interestingly, this potent degradation was achieved without positive thermodynamic cooperativity in the formation of the ternary complex.[2][4][6] This indicates that for some target-E3 ligase pairs, a flexible linker can sufficiently alleviate steric clashes and enable the formation of a productive ternary complex, even in the absence of strong, stabilizing protein-protein interactions.[2][6]

Table 2: Degradation Potency of BTK PROTACs with Flexible Linkers of Varying Lengths

PROTACLinker Length (atoms)DC50 (nM) in Ramos cells
PROTAC 61640
PROTAC 71910
PROTAC 8224
PROTAC 9251
PROTAC 10282
PROTAC 11314

Case Study 3: BET Protein Degradation - The Power of a Rigidified Linker

The discovery of QCA570, a highly potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, highlights the potential of incorporating rigid elements into the linker. QCA570 utilizes a linker that is more rigid than a simple alkyl or PEG chain, leading to exceptional potency with picomolar DC50 values in some cell lines.[7] The rigidified linker in QCA570 likely pre-organizes the molecule into a conformation that is highly favorable for the formation of a stable and productive ternary complex between the BET protein and the CRBN E3 ligase.

Table 3: Degradation Potency of BET Degrader QCA570

Cell LineDC50 (nM)Dmax (%)
RS4;11< 1> 95
MV4;11< 1> 95
MOLM13< 1> 95

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to quantify the formation of the ternary complex in solution.

  • Reagents:

    • His-tagged E3 ligase (e.g., VHL or CRBN complex).

    • Biotinylated target protein.

    • Terbium-conjugated anti-His antibody.

    • Streptavidin-conjugated fluorophore (e.g., D2).

    • PROTAC of interest.

  • Assay Protocol:

    • In a 384-well plate, add the His-tagged E3 ligase, biotinylated target protein, and varying concentrations of the PROTAC.

    • Incubate the mixture to allow for complex formation.

    • Add the terbium-conjugated anti-His antibody and streptavidin-conjugated fluorophore.

    • Incubate to allow for antibody and streptavidin binding.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Flexible vs. Rigid Linkers) Synthesis Chemical Synthesis Design->Synthesis Binding Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET) Binding->Ternary Degradation In Vitro Degradation (Cell-free assays) Ternary->Degradation Permeability Cell Permeability Degradation->Permeability WesternBlot Western Blot (DC50, Dmax) Permeability->WesternBlot Viability Cell Viability Assays WesternBlot->Viability PK Pharmacokinetics Viability->PK Efficacy In Vivo Efficacy (Xenograft models) PK->Efficacy

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The choice between a flexible and a rigid linker is a critical determinant of a PROTAC's success and is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers, such as PEG and alkyl chains, offer synthetic tractability and have proven effective in numerous systems, there is a growing body of evidence supporting the use of more rigid linkers to enhance potency, selectivity, and drug-like properties. The case studies presented here underscore the empirical nature of linker optimization. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linker architectures, is essential for identifying the optimal linker for a given biological system. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

Safety Operating Guide

Safe Disposal of THP-PEG2-methyl propionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of THP-PEG2-methyl propionate (B1217596) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, grounded in established safety protocols for its constituent parts and general principles of laboratory waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The hazards associated with the components of THP-PEG2-methyl propionate, particularly the flammable nature of the methyl propionate moiety and the irritant properties of the tetrahydropyran (B127337) (THP) group, necessitate stringent safety measures.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Protective Clothing A laboratory coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary to prevent skin exposure.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to your institution's Environmental Health & Safety (EHS) guidelines is mandatory.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][2]

  • Collect the waste in a dedicated, properly sealed, and compatible waste container. The container should be clearly labeled.[1][3][4][5][6][7][8][9]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and volume of the waste.

  • List all components of the waste mixture, including any solvents.

  • Indicate the date when the first waste was added to the container.

3. Storage:

  • Store the waste container in a designated and properly labeled Satellite Accumulation Area (SAA).[3][4][7]

  • The storage area must be a well-ventilated, cool, and dry location, away from heat, sparks, open flames, and other ignition sources.[10][11]

  • Ensure the container is tightly closed to prevent leaks or the release of vapors.[10]

  • Store incompatibles separately. For example, keep this flammable waste away from oxidizing agents.[7][9]

4. Arranging for Disposal:

  • Never dispose of this compound down the drain or in regular trash.[1][9] This can lead to environmental contamination and potential fire hazards.

  • Contact your institution's EHS department or a licensed professional waste disposal company to schedule a pickup for the hazardous waste.[1][3]

5. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources.[11]

  • Absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][9]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][11]

  • Clean the spill area thoroughly.

Key Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDSs) for analogous chemical structures. The primary "experiment" in this context is the safe and compliant disposal of chemical waste, for which the methodology is a strict adherence to safety guidelines and regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate and Collect Waste in a Labeled, Compatible Container A->B C Step 3: Store Container in a Designated Satellite Accumulation Area (SAA) B->C E Spill Occurs B->E D Step 4: Arrange for Professional Disposal via EHS or Licensed Contractor C->D F Absorb with Inert Material and Collect as Hazardous Waste E->F F->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling THP-PEG2-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of THP-PEG2-methyl propionate (B1217596), designed for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of the compound's constituent functional groups: a tetrahydropyranyl (THP) ether, a polyethylene (B3416737) glycol (PEG) linker, and a methyl propionate ester. No specific Safety Data Sheet (SDS) for the complete molecule is currently available; therefore, a conservative approach combining the potential hazards of each component is recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the flammability and potential for irritation from the methyl propionate moiety, and the presence of an acid-labile THP ether, appropriate PPE is mandatory to ensure personal safety during handling.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should provide chemical splash protection. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check manufacturer's guidelines for chemical compatibility.
Body Laboratory CoatA flame-retardant lab coat is advisable due to the flammability of methyl propionate.
Respiratory Fume HoodAll handling of THP-PEG2-methyl propionate should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to temporary storage.

G Figure 1: Experimental Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Don PPE reaction Reaction/Use handling->reaction Perform Experiment temp_storage Temporary Storage reaction->temp_storage Seal & Label Container waste Waste Collection reaction->waste Segregate Waste cleanup Decontamination & Cleanup temp_storage->cleanup Final Cleanup waste->cleanup Dispose of Contaminated Materials G Figure 2: Waste Segregation Logic start Waste Generated is_liquid Liquid? start->is_liquid is_solid Solid? is_liquid->is_solid No liquid_waste Collect in Liquid Waste Container is_liquid->liquid_waste Yes is_container Empty Container? is_solid->is_container No solid_waste Collect in Solid Waste Bag is_solid->solid_waste Yes rinse_container Triple Rinse Container is_container->rinse_container Yes rinsate_to_liquid Collect Rinsate as Liquid Waste rinse_container->rinsate_to_liquid dispose_container Dispose of Rinsed Container rinse_container->dispose_container

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.